3-Aminocarbonyl-5-bromophenylboronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-carbamoylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQXFIUMDEIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230448 | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-97-9 | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-bromo-5-carbamoylphenylboronic acid chemical structure and molecular weight
This guide provides an in-depth technical analysis of 3-bromo-5-carbamoylphenylboronic acid , a bifunctional molecular scaffold used primarily in medicinal chemistry and materials science for the construction of complex biaryl systems.
Functional Class: Halogenated Arylboronic Acid / Bifunctional Building Block Primary Application: Iterative Cross-Coupling & Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Structural Analysis[1][2]
Structural Visualization
The molecule consists of a central benzene ring trisubstituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic isolation of the functional groups and preventing steric congestion during catalytic cycles.
Figure 1: Connectivity map of 3-bromo-5-carbamoylphenylboronic acid showing the 1,3,5-substitution pattern.
Key Chemical Parameters
| Parameter | Value | Notes |
| IUPAC Name | (3-Bromo-5-carbamoylphenyl)boronic acid | Alt: 3-Borono-5-bromobenzamide |
| Molecular Formula | C₇H₇BBrNO₃ | |
| Molecular Weight | 243.85 g/mol | Calculated based on standard atomic weights.[1] |
| Exact Mass | 242.9702 Da | Monoisotopic mass (⁷⁹Br, ¹¹B). |
| CAS Number | Not widely indexed | Often custom-synthesized; search by structure or substructure. |
| SMILES | NC(=O)c1cc(Br)cc(B(O)O)c1 | |
| Physical State | Off-white to beige solid | Hygroscopic; store under inert gas. |
Isotopic Mass Distribution (MS Interpretation)
When analyzing this compound via LC-MS, the presence of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) and Boron (¹⁰B : ¹¹B ≈ 1:4) creates a distinct isotopic envelope.
-
M+H Peak (Base): ~244.0 Da (⁷⁹Br, ¹¹B)
-
M+2 Peak: ~246.0 Da (⁸¹Br, ¹¹B) – Almost equal intensity to base peak due to Br.
Physicochemical Properties & Stability
Solubility Profile
-
Soluble: DMSO, DMF, Methanol (warm), Ethanol.
-
Sparingly Soluble: Dichloromethane, Chloroform.
-
Insoluble: Water (neutral pH), Hexanes.
-
Protocol Note: For Suzuki couplings, dissolve in a mixture of 1,4-Dioxane/Water or DMF/Water. The amide group enhances solubility in polar aprotic solvents compared to the parent phenylboronic acid.
Stability Concerns
-
Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to hydrolytic C-B bond cleavage under highly basic conditions at elevated temperatures.
-
Mitigation: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong hydroxides (NaOH).
-
-
Self-Coupling (Polymerization): Containing both a nucleophile (Boronic Acid) and an electrophile (Bromide), the molecule can theoretically polymerize.
-
Control: The C-Br bond is generally less reactive than C-I. In the absence of a highly active catalyst, the boronic acid moiety can be selectively coupled to a more reactive external aryl iodide.
-
Synthetic Utility: The "Bifunctional" Strategy
This molecule acts as a linchpin in divergent synthesis. The presence of two distinct reactive sites (Br vs. B(OH)₂) allows for sequential cross-coupling reactions.
Chemoselective Suzuki-Miyaura Coupling
The primary utility lies in the reactivity difference between the boronic acid and the bromide.
-
Pathway A (Standard): React the Boronic Acid first.
-
Partner: Aryl Iodide or Aryl Triflate (more reactive than the internal Br).
-
Outcome: The internal Br survives, leaving a handle for a second reaction.
-
-
Pathway B (Reverse): React the Bromide first.
-
Requirement: The Boronic Acid must be protected (e.g., as a MIDA boronate or Pinacol ester) to prevent self-coupling.
-
Amide Functionality
The C-5 carbamoyl group (-CONH₂) serves as:
-
A Hydrogen Bond Donor/Acceptor: Critical for binding affinity in kinase or protease inhibitors.
-
A Synthetic Precursor: Can be dehydrated to a Nitrile (-CN) using POCl₃ or converted to an Amine via Hofmann rearrangement.
Experimental Workflow: Synthesis & Usage
Synthesis of the Building Block
Since this compound is often non-catalog, it is synthesized from 3,5-dibromobenzamide .
Protocol: Monoborylation of 3,5-Dibromobenzamide
-
Reagents: 3,5-Dibromobenzamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 80°C for 4–6 hours under N₂ atmosphere.
-
Workup: The intermediate formed is the Pinacol Ester.
-
Hydrolysis (Optional): To get the free boronic acid, treat the ester with NaIO₄/NH₄OAc in Acetone/Water.
-
Application Workflow (Graphviz)
Figure 2: Synthetic pathway from commercial precursors to the target boronic acid and its downstream applications.
Analytical Characterization Standards
To validate the integrity of 3-bromo-5-carbamoylphenylboronic acid, the following data is required:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for three distinct aromatic signals (due to meta-substitution) in the range of 7.8–8.2 ppm.
-
Broad singlets for the Amide (-CONH₂) protons around 7.5–8.0 ppm.
-
Broad singlet for Boronic Acid (-B(OH)₂) protons (variable, often >8.0 ppm, disappears with D₂O shake).
-
-
¹¹B NMR:
-
Single peak typically around 28–30 ppm (characteristic of arylboronic acids).
-
-
Purity Check (HPLC):
-
Use a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).
-
Note: Boronic acids can streak on silica; reverse-phase is preferred.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
PubChem Compound Summary. (2024). "Boronic Acid Derivatives and Structure Search." National Library of Medicine. Link
Sources
bifunctional aryl bromide boronic acid building blocks for drug discovery
Bifunctional Aryl Bromide Boronic Acids: The Linchpins of Iterative Cross-Coupling in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, modular scaffolds is paramount. Bifunctional aryl bromide boronic acids represent a unique class of "linchpin" building blocks that enable Iterative Cross-Coupling (ICC) . However, their utility is governed by a fundamental chemoselectivity paradox: the inherent incompatibility of an electrophilic aryl halide and a nucleophilic boronic acid within the same molecule, which leads to uncontrolled oligomerization.
This technical guide details the strategic application of MIDA (N-methyliminodiacetic acid) boronates to solve this paradox. By reversibly switching the hybridization of the boron center from reactive
Part 1: The Chemoselectivity Paradox
The Suzuki-Miyaura reaction relies on the transmetalation of an activated boron species to a palladium(II)-aryl complex. A molecule containing both a bromide leaving group and a boronic acid moiety (e.g., 4-bromophenylboronic acid) is theoretically capable of self-coupling (homopolymerization).
The Reactivity Hierarchy
To utilize these building blocks effectively, one must understand the order of reactivity. In a standard unprotected system, chemoselectivity is difficult to control because the rate of oxidative addition (to C-Br) and transmetalation (from C-B) often overlap under standard basic conditions.
Table 1: Comparative Reactivity of Electrophiles and Nucleophiles in Pd-Catalyzed Coupling
| Species Type | Functional Group | Reactivity Rank | Stability |
| Electrophile | Aryl Iodide (Ar-I) | High (Reacts < RT) | Low (Light sensitive) |
| Electrophile | Aryl Bromide (Ar-Br) | Medium (Standard) | High |
| Electrophile | Aryl Chloride (Ar-Cl) | Low (Requires specialized ligands) | Very High |
| Nucleophile | Boronic Acid ( | High (Reacts w/ mild base) | Low (Dehydrates/Oxidizes) |
| Nucleophile | Pinacol Ester ( | Medium | Medium |
| Nucleophile | MIDA Boronate | Inert (under anhydrous coupling) | Very High (Air/Silica stable) |
Part 2: The MIDA Solution (Strategic Protection)
The definitive solution to utilizing bifunctional aryl bromides is the Burke Methodology , which utilizes the MIDA ligand.
The Mechanism of Control: vs.
-
Active State (
): Standard boronic acids possess a vacant p-orbital, making them Lewis acidic and capable of interacting with the base (hydroxide/alkoxide) required for transmetalation. -
Dormant State (
): The MIDA ligand forms a dative N→B bond, filling the p-orbital and rehybridizing the boron atom to a tetrahedral state. This geometry prevents the formation of the "ate" complex necessary for transmetalation.
This allows a bifunctional molecule (e.g., 4-bromophenyl MIDA boronate) to undergo Suzuki coupling at the bromide position with an external boronic acid, while the MIDA-protected boron remains spectator.
Figure 1: The reversible hybridization switch. MIDA protection locks boron in an unreactive sp3 state; mild aqueous base restores the reactive sp2 state.
Part 3: Iterative Cross-Coupling (ICC) Workflow
The power of bifunctional building blocks lies in the ICC cycle.[1] This allows for the linear assembly of small molecules, analogous to peptide synthesis but for carbon-carbon bonds.
The "Catch-and-Release" Purification
MIDA boronates exhibit a binary affinity for silica gel, which simplifies purification between steps:
-
Elute impurities: Wash column with Et₂O/MeOH (MIDA boronate sticks to silica).[2]
-
Elute product: Wash column with THF (MIDA boronate releases).
Figure 2: The Iterative Cross-Coupling (ICC) cycle utilizing bifunctional MIDA boronates.
Part 4: Experimental Protocols
These protocols are designed for the synthesis and utilization of 4-Bromophenyl MIDA Boronate , a standard bifunctional linchpin.
Protocol A: Synthesis of MIDA Boronate (Dean-Stark Method)
Use this to convert unstable boronic acids into robust building blocks.
Reagents:
-
4-Bromophenylboronic acid (20.0 g, 100 mmol)
-
N-Methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol)
-
DMSO (200 mL) / Toluene (200 mL)
Procedure:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add boronic acid and MIDA.[3][2] Add DMSO and Toluene.
-
Reflux: Heat the mixture to reflux (approx. 110-120°C internal temp) with vigorous stirring. Water generated by condensation is azeotropically removed via the Dean-Stark trap.
-
Monitoring: Continue reflux for 12–16 hours until water collection ceases.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove Toluene and most DMSO.
-
Precipitation: Pour the resulting viscous oil slowly into a stirring flask of water (500 mL) or Et₂O/Acetone mixture. The MIDA boronate will precipitate as a white solid.
-
Filtration: Filter, wash with water and diethyl ether. Dry under vacuum.
Protocol B: Chemoselective Coupling (The "Halide-First" Reaction)
Use this to couple the bromide end while keeping the boron protected.
Reagents:
-
4-Bromophenyl MIDA boronate (1.0 equiv)
-
External Boronic Acid (1.2 equiv)[7]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Inert Atmosphere: Charge a reaction vial with the MIDA boronate, external boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen (3x).
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Critical Note: Do not use water or aqueous base, as this will hydrolyze the MIDA group prematurely.
-
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS (Look for the mass of the coupled product with MIDA intact).
-
Purification: Dilute with EtOAc, wash with water, dry over MgSO₄. Purify via silica gel chromatography (Elute with THF/Et₂O mixtures).
Protocol C: Deprotection (Releasing the Boronic Acid)
Use this to activate the linchpin for the next step.
Procedure:
-
Dissolve the coupled MIDA intermediate in THF (0.1 M).
-
Add 1M aqueous NaOH (3.0 equiv).
-
Stir at room temperature for 10–30 minutes.
-
Quench with Phosphate Buffer (pH 7.0) and extract with EtOAc.
-
Note: The resulting free boronic acid is often used immediately in the next coupling step to avoid dehydration (trimerization to boroxine).
-
Part 5: References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society.
-
St. Denis, J. D., et al. (2010). Pharmacology of MIDA Boronates: Stability and Suzuki-Miyaura Applications. Chemistry - A European Journal.
-
Li, J., et al. (2015). Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses.
-
Gonzalez, J. A., et al. (2012). Silica Gel Chromatography of MIDA Boronates. Aldrichimica Acta.[8]
Sources
- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.illinois.edu [experts.illinois.edu]
Solubility of Amide-Functionalized Phenylboronic Acids in Organic Solvents
Executive Summary
Amide-functionalized phenylboronic acids (Amide-PBAs) represent a complex class of organoboron compounds critical to medicinal chemistry (protease inhibitors), supramolecular sensors (saccharide detection), and catalysis (Suzuki-Miyaura coupling). Unlike simple phenylboronic acids, the introduction of an amide motif creates a competing landscape of intermolecular hydrogen bonding and reversible dehydration.
This guide provides a rigorous technical framework for understanding, predicting, and measuring the solubility of Amide-PBAs. It moves beyond simple "like-dissolves-like" heuristics to address the Boroxine Cycle and Lattice Energy barriers that frequently result in experimental failure or data artifacts.
Part 1: Molecular Architecture & Solubility Mechanics
The solubility of Amide-PBAs is governed by two opposing thermodynamic forces: Crystal Lattice Stabilization (which resists dissolution) and Solvation Enthalpy (which promotes it).
The Dual-Stacking Phenomenon
Amide-PBAs possess two distinct hydrogen-bonding domains:
-
The Boronic Acid Headgroup (
): Forms centrosymmetric dimers ( synthons) in the solid state. -
The Amide Linker (
): Capable of forming strong intermolecular chains similar to those found in nylon or peptides.
Impact: When these two networks synergize (particularly in para-substituted derivatives), the lattice energy increases significantly, rendering the compound insoluble in standard organic solvents like dichloromethane (DCM) or toluene, despite the lipophilic phenyl ring.
The Boroxine Equilibrium Trap
A critical oversight in solubility protocols is the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine).
-
The Mechanism: In non-polar solvents or under thermal stress (heating to dissolve), three Amide-PBA molecules dehydrate to form a six-membered
ring (boroxine). -
The Artifact: Boroxines are often more soluble in non-polar solvents (CHCl3, Toluene) than their parent acids due to the loss of polar -OH groups.
-
The Risk: Researchers often believe they have dissolved the acid, when in reality, they have synthesized the anhydride in situ. Upon cooling or adding water, the compound may precipitate unexpectedly as the equilibrium shifts back.
Regioisomerism Effects
-
Ortho-Substitution: Often exhibits higher solubility due to intramolecular hydrogen bonding (between Amide-NH and Boron-OH). This "locks" the molecule, preventing the formation of extended intermolecular networks.
-
Para/Meta-Substitution: Favors intermolecular networking, leading to lower solubility and higher melting points.
Part 2: Solvent Selection Matrix
This matrix categorizes solvents based on their interaction with the specific functional motifs of Amide-PBAs.
| Solvent Class | Examples | Solubility Rating | Mechanistic Insight | Recommended Use |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent | High dielectric constant disrupts strong amide-amide H-bonds. Oxygen acceptors solvate acidic B-OH protons. | Stock solutions (10-100 mM); Biological assays. |
| Polar Protic | Methanol, Ethanol | Good (Caution) | Solvates well via H-bonding. WARNING: Rapidly forms boronate mono/di-esters (solvolysis), changing the chemical species. | Short-term handling; Recrystallization (if esterification is reversible/controlled). |
| Ethers | THF, 1,4-Dioxane, Et2O | Moderate | Oxygen atoms accept H-bonds from B-OH. Moderate disruption of amide stacking. | Synthetic reactions (Suzuki coupling); Intermediate polarity work. |
| Chlorinated | DCM, Chloroform | Poor to Variable | Cannot effectively break amide H-bonds. Solubility often requires conversion to boroxine (via heating). | Purification (only if boroxine formation is intended or irrelevant). |
| Hydrocarbons | Hexanes, Toluene | Very Poor | High lattice energy of Amide-PBA prevents dissolution. Boroxines may be soluble hot. | Anti-solvents for precipitation/crystallization. |
Part 3: Visualization of Equilibria
The following diagram illustrates the dynamic phase changes an Amide-PBA undergoes during solvation, highlighting the Boroxine Trap.
Caption: Solubility landscape showing the competition between solvation, dehydration (boroxine formation), and solvolysis (ester formation).
Part 4: Validated Experimental Protocol
To accurately determine thermodynamic solubility without artifacts, follow this modified Shake-Flask Method (OECD 105 compliant) .
Reagents & Equipment
-
Solvent: Anhydrous (to prevent hydrolysis variability) or D2O-saturated (if aqueous).
-
Vessel: Amber glass vials (boronic acids can be light sensitive over long periods).
-
Temperature Control: Thermomixer or water bath at 25.0 ± 0.1°C.
-
Analysis: HPLC-UV/Vis or qNMR (Quantitative NMR).
Step-by-Step Workflow
-
Supersaturation: Add the Amide-PBA solid to the solvent until undissolved solid remains visible.
-
Equilibration: Agitate at 25°C for 24–48 hours.
-
Critical Step: Do NOT use ultrasonic baths to force dissolution if heating occurs, as this promotes boroxine formation.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).
-
Verification (The "Self-Validating" Step):
-
Take an aliquot of the filtrate.
-
Analyze via 11B-NMR .
-
Signal Check: Monomeric Boronic Acid appears ~28-32 ppm. Boroxine/Anhydride appears ~20-25 ppm (solvent dependent). If Boroxine is present, the solubility value is invalid for the acid form.
-
-
Quantification: Dilute the filtrate into the linear range of the HPLC method and quantify against a standard curve prepared in a "good" solvent (e.g., DMSO).
Workflow Diagram
Caption: Decision tree for solubility determination ensuring chemical integrity of the boronic acid species.
Part 5: Troubleshooting & Optimization
"It won't dissolve in anything but DMSO."
-
Cause: High lattice energy from intermolecular amide H-bonds.
-
Solution: Use a Co-solvent System .[1] Add 5-10% DMSO or MeOH to DCM or Ethyl Acetate. The polar co-solvent acts as a "wedge" to break the amide stacking, allowing the bulk non-polar solvent to solvate the phenyl ring.
"The solubility changes over time."
-
Cause: Solvolysis or atmospheric hydration.
-
Solution: If using alcohols, you are measuring the rate of ester formation, not solubility. Switch to non-nucleophilic polar solvents (Acetone, Acetonitrile) or dry the solvent thoroughly.
"NMR shows multiple peaks."
-
Cause: Boronic acids can exist as a mixture of monomer, dimer, and trimer in solution depending on concentration.
-
Solution: Add a drop of D2O or dilute NaOH to the NMR tube. This hydrolyzes all anhydrides to the monomeric boronate species (
), simplifying quantification.
References
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews. [Link]
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Iwamura, T., et al. (2005). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution.[2] Journal of Biomaterials Science, Polymer Edition. [Link]
-
Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications. [Link]
Sources
difference between 3-bromo-5-carbamoylphenylboronic acid and its pinacol ester
Executive Summary: The Reagent vs. Building Block Dilemma
In the architecture of complex drug scaffolds—particularly PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors—the 3-bromo-5-carbamoylphenyl motif is a critical bifunctional node. It presents two orthogonal reactive handles: an aryl bromide (electrophile) and a boronic species (nucleophile).
The choice between the free acid (3-bromo-5-carbamoylphenylboronic acid) and its pinacol ester (Bpin) is not merely a matter of preference; it is a strategic decision that dictates solubility, purification, and chemoselectivity.
-
The Acid is the "Active Warhead"—highly reactive in Suzuki couplings but operationally difficult due to poor solubility and boroxine formation.
-
The Ester is the "Armored Transport"—lipophilic, stable, and capable of surviving upstream transformations (e.g., reactions at the bromide) before the boron is activated.
This guide analyzes the physicochemical and operational divergences between these two species to optimize your synthetic workflows.
Part 1: Physicochemical Divergence
The presence of the carbamoyl group (-CONH₂) at the 5-position drastically amplifies the polarity differences between the acid and the ester. Unlike simple phenylboronic acids, the amide moiety introduces strong hydrogen bond donor/acceptor sites.
The Solubility & Stability Matrix
| Feature | Boronic Acid (Free Acid) | Pinacol Ester (Bpin) |
| Structure | Ar-B(OH)₂ (Equilibrium with Boroxine) | Ar-B(pin) (Discrete Species) |
| Polarity | High (Amphiphilic/Polar) | Low to Moderate (Lipophilic) |
| Solubility (DCM/EtOAc) | Poor (Often requires DMSO/MeOH) | Excellent (Soluble in standard organics) |
| Silica Gel Stability | Low (Streaks, adheres, degrades) | High (Elutes cleanly, R_f ~0.3–0.6) |
| Stoichiometry | Variable (Due to dehydration) | Precise (1:1 Stoichiometry) |
| Atom Economy | High (MW ~244 g/mol ) | Lower (MW ~326 g/mol ; loss of pinacol) |
The Boroxine Equilibrium (The "Hidden" Impurity)
The free acid is rarely a pure monomer. It exists in a dynamic equilibrium with its cyclic trimer (boroxine), driven by the loss of water. This is exacerbated by the amide group, which can participate in intermolecular H-bonding, creating an insoluble "brick dust" solid.
-
Implication: When weighing the acid for a reaction, you are often adding an undefined ratio of monomer/trimer, leading to stoichiometric errors (0.9–1.1 equiv variability).
-
Solution: The Pinacol Ester is "capped," preventing trimerization and ensuring precise molarity.
Part 2: Reactivity & Chemoselectivity
The primary operational difference lies in the rate of transmetallation and the ability to perform orthogonal chemistry .
The "Slow Release" Mechanism
In a standard Suzuki-Miyaura coupling, the boronic species must form a hydroxo-palladium "ate" complex (e.g., [Ar-Pd-OH-B(OH)2-Ar]-) to facilitate transmetallation.
-
Acid: Reacts directly and rapidly.
-
Ester: Must often undergo hydrolysis in situ (via base/water) or transesterification to enter the catalytic cycle. This "slow release" of the active boronic acid can be beneficial, preventing protodeboronation of unstable substrates, but it generally requires harsher conditions (higher temp, stronger base).
Orthogonal Workflow (The "Trojan Horse")
If your goal is to react the Bromide (Br) while keeping the Boron for a later step, you must use the Pinacol Ester. The free acid is too reactive and unprotected; it will interfere with Pd-catalyzed reactions at the bromide site or polymerize.
Scenario: You need to couple the 3-bromo-5-carbamoyl fragment to a Core Scaffold (X) via the Bromide, leaving the Boron available for a second coupling.
Part 3: Operational Protocols
Synthesis of the Pinacol Ester (Protection)
If you possess the acid and need to purify it or reduce its polarity, conversion to the ester is the standard first step.
Protocol:
-
Reagents: Suspend 3-bromo-5-carbamoylphenylboronic acid (1.0 equiv) in anhydrous THF or Toluene.
-
Additives: Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) as a drying agent.
-
Conditions: Stir at Room Temperature (THF) or Reflux (Toluene with Dean-Stark trap) for 2–4 hours.
-
Workup: Filter off MgSO₄. Concentrate filtrate.[1]
-
Purification: The residue is usually pure enough. If not, flash chromatography (Hexanes/EtOAc) is now possible—unlike the starting acid.
Hydrolysis (Deprotection/Activation)
To restore the high reactivity of the acid from the ester (e.g., for a difficult coupling):
-
Reagents: Dissolve Bpin ester in Acetone/H₂O (3:1).
-
Additives: Add NaIO₄ (Sodium Periodate, 3.0 equiv) and NH₄OAc (3.0 equiv).
-
Mechanism: Oxidative cleavage of the pinacol diol.
-
Time: Stir 12–24h at RT.
-
Result: The free boronic acid precipitates or can be extracted into EtOAc after acidification.
Part 4: Decision Guide (When to use which?)
| Scenario | Recommended Species | Reasoning |
| Routine Suzuki Coupling | Pinacol Ester | Easier to weigh, reproducible stoichiometry, cleaner impurity profile. |
| Coupling to Sterically Hindered Halide | Free Acid | Faster transmetallation rates are needed to overcome steric bulk. |
| Purification Required | Pinacol Ester | The acid streaks on silica; the ester chromatographs like a standard organic molecule. |
| Multi-step Synthesis | Pinacol Ester | Bpin tolerates many conditions (acidic workups, oxidation) that might degrade the free acid. |
| Green Chemistry / Atom Economy | Free Acid | Avoids the waste of the high-MW pinacol group (atom economy penalty). |
References
-
Suzuki-Miyaura Coupling Mechanism & Transmetallation Rates
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Purification of Boronic Esters on Silica
-
Boroxine Equilibrium & Stability
-
Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation.[4] Dalton Transactions.
-
-
Chemoselectivity in Halogenated Boronates
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]
- 3. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
Stability of Boronic Acids with Electron-Withdrawing Amide Groups
The following technical guide details the stability mechanisms, profiling protocols, and stabilization strategies for boronic acids substituted with electron-withdrawing amide groups.
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
Boronic acids bearing electron-withdrawing groups (EWGs), such as amides, present a specific challenge in drug development. While the amide group lowers the pKa of the boronic acid—enhancing its binding affinity to diol-containing targets (e.g., carbohydrates, serine proteases) at physiological pH—it simultaneously renders the C–B bond susceptible to protodeboronation and oxidation .
This guide resolves the stability paradox: how to leverage the electronic benefits of amide substitution while mitigating the kinetic instability. The critical insight lies in the positional effect —specifically, the exploitation of ortho-intramolecular coordination to "mask" the boron center.
Part 1: Mechanistic Underpinning
To engineer stable boronic acids, one must understand the two primary decomposition pathways and how amide substituents influence them.
The Protodeboronation Pathway
The primary instability mode for amide-substituted boronic acids in aqueous media is base-catalyzed protodeboronation .
-
Mechanism: The reaction proceeds via the formation of a boronate anion
. The rate-determining step is the cleavage of the C–B bond, facilitated by the stabilization of the developing aryl anion charge. -
Amide Effect: Amide groups are electron-withdrawing by induction (
). This lowers the pKa of the boronic acid (typically from ~8.8 for PhB(OH) to ~7.5–8.0 for amide derivatives).-
Consequence: A higher fraction of the boronic acid exists as the reactive boronate anion at neutral/basic pH, accelerating decomposition.
-
Regiochemistry:
-
Para/Meta-Amides: Destabilize the C–B bond purely through electronic withdrawal.
-
Ortho-Amides: Unique behavior due to intramolecular coordination (see 1.2).
-
-
The Ortho-Coordination Stabilization (The "Anchor" Effect)
Contrary to the general EWG trend, ortho-acetamidophenylboronic acids often exhibit superior hydrolytic stability compared to their meta or para counterparts. This is due to an intramolecular dative bond between the amide carbonyl oxygen and the boron atom (B
-
Structure: The carbonyl oxygen donates electron density into the empty p-orbital of the boron, forming a pseudo-5-membered ring.
-
Stabilization Factor: This interaction increases the coordination number of boron from 3 (sp
) to 4 (sp -like) without requiring an external hydroxide ion. This "self-protection" raises the energy barrier for the attack of external nucleophiles (like reactive oxygen species) and stabilizes boronate esters against hydrolysis.
Mechanistic Visualization
The following diagram illustrates the competing pathways of stabilization via coordination versus decomposition via protodeboronation.
Figure 1: Comparative stability pathways. The ortho-amide (green) benefits from an intramolecular "lock" that resists boronate formation, whereas the para-isomer (red) is susceptible to rapid equilibrium and subsequent decomposition.
Part 2: Stability Profiling Protocol
Trustworthy stability data requires rigorous kinetic profiling. Do not rely on single-point checks (e.g., "stable after 24h").
Protocol: NMR-Based Half-Life Determination ( )
This method is the gold standard for quantifying protodeboronation rates.
Reagents:
-
Solvent: Phosphate-buffered D
O (pH 7.4) or DMSO-d /D O (9:1) for solubility. -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
Workflow:
-
Preparation: Dissolve the boronic acid (10 mM) and Internal Standard (5 mM) in the solvent.
-
Baseline Scan: Acquire a quantitative
H NMR (t=0). Integrate the aryl protons of the boronic acid relative to the internal standard. -
Incubation: Incubate at physiological temperature (37°C) or elevated stress temp (60°C).
-
Monitoring: Acquire spectra at defined intervals (e.g., 1h, 4h, 12h, 24h, 48h).
-
Analysis: Plot
vs. time. The slope yields the half-life: .
Comparative Stability Data (Generalized)
The table below summarizes typical stability trends for amide-substituted phenylboronic acids in aqueous buffer (pH 7.4, 25°C).
| Substitution Pattern | Electronic Effect | Coordination Mode | Relative Stability | Primary Risk |
| Unsubstituted | Neutral | None | High | Oxidation |
| 4-Acetamido (Para) | EWG (-I) | None | Low | Protodeboronation |
| 3-Acetamido (Meta) | EWG (-I) | None | Moderate-Low | Protodeboronation |
| 2-Acetamido (Ortho) | EWG (-I) | Intramolecular B | High | Dehydration to Boroxines |
| 2-Aminomethyl | Amine (Basic) | Intramolecular B | Very High | pH-dependent ring opening |
Part 3: Stabilization Strategies
When the therapeutic design requires an unstable amide-boronic acid, use these engineering controls.
Structural Modification (The "MIDA" Solution)
If the free boronic acid is too unstable for storage or coupling, convert it to a MIDA (N-Methyliminodiacetic acid) boronate .
-
Mechanism: MIDA forms a rigid bicyclic cage around the boron, converting it from sp
to sp . This completely shuts down protodeboronation and oxidation. -
Release: The free boronic acid can be released slowly under mild aqueous basic conditions (slow-release cross-coupling) or rapidly with NaOH.
Fluorine "Tuning"
Introduction of fluorine atoms can modulate the pKa and stability.
-
Strategy: Placing a Fluorine atom ortho to the boronic acid can sometimes stabilize via a B–F interaction, but often it increases acidity so much that protodeboronation accelerates.
-
Recommendation: Use meta-fluorine substitution relative to the boron to lower pKa for binding affinity without the catastrophic instability of ortho-fluorine (unless balanced by other groups).
Synthesis of Stable Ortho-Amide Derivatives
To synthesize a robust 2-acetamidophenylboronic acid derivative:
-
Starting Material: Begin with 2-bromoaniline.
-
Protection: Acetylate the amine (Ac
O, DCM) to form 2-bromoacetanilide. Crucial: The amide proton is acidic; consider N-methylation if B-N coordination is preferred over B-O. -
Borylation:
-
Method A (Lithiation): Treat with
-BuLi (2 equiv) at -78°C. The amide directs ortho-lithiation (or Li-halogen exchange). Quench with B(OiPr) . -
Method B (Pd-Catalyzed): Use Pd(dppf)Cl
, B pin , and KOAc in dioxane (Miyaura Borylation).
-
-
Workup: Do not use oxidative workup (H
O ). Hydrolyze the pinacol ester using NaIO /NH OAc (biphasic) to access the free acid if needed, or store as the Pin/MIDA ester.
References
-
Intramolecular Stabilization: Cai, S. X., & Keana, J. F. (1991).[1] o-Acetamidophenylboronate esters stabilized toward hydrolysis by an intramolecular oxygen-boron interaction. Bioconjugate Chemistry. Link
-
Protodeboronation Mechanism: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society. Link
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link
-
Boronic Acid Catalysis: Hall, D. G. (2005). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link
Sources
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of Biaryl Amides
Abstract
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzamide with arylboronic acids. The synthesis of biaryl structures containing amide functionalities is a cornerstone in the development of pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting advice. The protocol emphasizes scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and high yields.
A Note on the Substrate: The topic specified "3-Aminocarbonyl-5-bromophenylboronic acid" contains both a bromide and a boronic acid, the two requisite partners for a Suzuki-Miyaura coupling, within the same molecule. Such a substrate would primarily undergo self-coupling or polymerization. This guide has been structured around a more common and instructive scenario: the cross-coupling of 3-bromobenzamide (an aminocarbonyl-substituted aryl bromide) with a generic arylboronic acid. This approach retains the core chemical challenge—coupling a substrate with an amide group—and provides a widely applicable protocol.
Scientific Principles & Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][4]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzamide, forming a Pd(II) complex.[1][2][5] The presence of an electron-withdrawing amide group on the aryl bromide can facilitate this rate-limiting step.[6]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the palladium center, displacing the halide.[2][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][8]
Key Experimental Choices:
-
Catalyst System (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly versatile and efficient pre-catalyst.[9][10] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and is effective for a wide range of substrates, including those with challenging functional groups.[8][9][11]
-
Base (Potassium Carbonate): An aqueous solution of a moderate base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid for transmetalation.[7][12] It is generally well-tolerated by many functional groups, including amides.
-
Solvent System (Dioxane/Water): A biphasic solvent system is often employed.[13] Dioxane or THF solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[14]
Detailed Experimental Protocol
This protocol details the coupling of 3-bromobenzamide with phenylboronic acid as a representative example.
Reaction Scheme:
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Bromobenzamide | C₇H₆BrNO | 200.04 | 200 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Water (Deionized) | H₂O | 18.02 | 1 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzamide (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.[15]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 1:1 Ethyl Acetate:Hexanes.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine all organic extracts and wash with brine (20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, N-phenylbenzamide.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting & Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents. | 1. Use fresh catalyst from a reliable source.2. Ensure a robust inert atmosphere; degas solvents thoroughly.3. Check the purity of starting materials. Boronic acids can degrade over time. |
| Protodeboronation | The boronic acid reacts with water to form an arene, consuming the nucleophile. This can be accelerated by bulky phosphine ligands or excess base.[16] | 1. Use the minimum effective amount of base.2. Ensure the reaction is not heated for an unnecessarily long time.3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5] | 1. Rigorous degassing is the best preventative measure.2. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) in the catalytic cycle. |
| Difficult Purification | Product co-elutes with byproducts or residual ligand. | 1. A water/EtOAc workup effectively removes inorganic salts.2. An aqueous wash with a dilute acid can sometimes help remove phosphine ligand byproducts. |
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. catalysis-consulting.com [catalysis-consulting.com]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Palladium Catalyst Loading for Amide-Containing Boronic Acids
Executive Summary
Amide-containing boronic acids are high-value but notoriously difficult substrates in Suzuki-Miyaura cross-coupling. They present a "dual-failure" mode: (1) Catalyst Poisoning , where the amide heteroatoms coordinate to the palladium center, arresting the catalytic cycle, and (2) Protodeboronation , where the boronic acid undergoes hydrolytic cleavage before coupling can occur.
This guide details a protocol to decouple these failure modes. By shifting from traditional Pd(0) sources to advanced Buchwald G3/G4 precatalysts and employing a kinetic-based loading optimization strategy, researchers can reduce catalyst loading from typical 5–10 mol% down to <0.5 mol% while improving yield and purity.
The Mechanistic Challenge
To optimize loading, one must first understand why standard protocols (e.g., Pd(PPh₃)₄) fail. The presence of an amide group (
The "Amide Trap" (Catalyst Poisoning)
Amides are Lewis bases. In the catalytic cycle, the resting state of the palladium species is electron-deficient. If the phosphine ligand is not sufficiently bulky or electron-rich, the amide oxygen or nitrogen (from the substrate) will coordinate to the Pd(II) intermediate. This forms a stable, off-cycle "resting state" that prevents transmetallation.
Protodeboronation (Substrate Suicide)
Amide-containing boronic acids are highly susceptible to base-catalyzed protodeboronation. The amide moiety can facilitate the coordination of hydroxide/water to the boron atom, accelerating the hydrolytic cleavage of the C–B bond.
-
The consequence: If the catalyst is slow (due to poisoning), the boronic acid sits in the basic solution longer, increasing the likelihood of protodeboronation.
-
The fix: The reaction rate (Turnover Frequency, TOF) must be faster than the rate of protodeboronation.
Visualization: The Failure Pathways
The following diagram illustrates the competition between the productive cycle and the inhibitory pathways.
Figure 1: The "Race Condition." Amide coordination (Red) stalls the catalyst, allowing time for the boronic acid to decompose (Protodeboronation).
Strategic Optimization Protocol
Do not rely on adding more catalyst to solve stalling. Instead, increase the activity of the catalyst to outrun decomposition.
Ligand Selection: The "Bulky" Imperative
To prevent amide coordination, use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their immense steric bulk creates a "protective shell" around the Pd center, physically blocking the amide from binding while allowing the smaller aryl halide to react.
| Ligand Class | Recommended Ligand | Why? |
| First Choice | XPhos | Excellent general utility; steric bulk prevents poisoning; high TOF. |
| Second Choice | RuPhos | Ideal for electron-rich or sterically hindered amides; resists deboronation. |
| Specialist | SPhos | Water-soluble options available; extremely high activity for aryl chlorides. |
| Avoid | PPh₃, dppf | Lacks steric bulk to prevent amide coordination; requires high loading. |
Catalyst Source: Precatalysts vs. In-Situ
Avoid Pd(OAc)2 + Ligand or Pd2(dba)3. These require an induction period to generate Pd(0), during which the boronic acid is degrading.
-
Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).
-
Mechanism: These activate rapidly (<1 min) upon exposure to base, generating the active mono-ligated L-Pd(0) species immediately. This ensures the coupling starts before the boronic acid can hydrolyze.
Experimental Workflow: Loading Optimization
Follow this step-by-step de-escalation protocol to determine the Minimum Effective Loading (MEL).
Phase 1: The "High Activity" Screen (Standardization)
Goal: Establish a baseline yield with a high-activity system.
-
Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Amide-Boronic Acid, 2.0 equiv Base (K₃PO₄ or K₂CO₃).
-
Solvent: THF:Water (10:1) or Dioxane:Water (4:1). Note: Water is essential for the boronic acid mechanism but keep it minimal to reduce hydrolysis.
-
Catalyst: XPhos Pd G4 at 1.0 mol% .
-
Temp: 40–60°C.
-
Checkpoint: If yield is >90% in <1 hour, proceed to Phase 2. If yield is low, switch ligand to RuPhos or SPhos.
Phase 2: The Kinetic Drop (Loading De-escalation)
Goal: Reduce loading by measuring Turnover Frequency (TOF). Run three parallel reactions at different loadings. Monitor conversion at 15, 30, and 60 minutes.
| Reaction | Pd Loading (mol%) | ppm Pd | Expected Outcome |
| A | 0.50 | 5,000 | Complete < 30 min |
| B | 0.10 | 1,000 | Complete < 2 hrs |
| C | 0.05 | 500 | Determine limit |
Decision Logic:
-
If Reaction B reaches >95% conversion within an acceptable process time (e.g., 4-6 hours), 0.1 mol% is your new baseline.
-
If Reaction C stalls at 60% conversion, you have hit the "Death Point" where catalyst death (poisoning) > turnover.
Phase 3: The "Dosing" Strategy (For Scale-Up)
For unstable boronic acids, slow addition of the boronic acid is often superior to dumping it all in at once.
-
Protocol: Charge Catalyst, Aryl Halide, and Base.[1][2][3] Heat to temp.
-
Action: Add the Amide-Boronic Acid (dissolved in solvent) via syringe pump over 1–2 hours.
-
Benefit: Keeps the concentration of boronic acid low relative to the catalyst, ensuring Pd always has a substrate to couple, minimizing the "standing time" for protodeboronation.
Visualizing the Optimization Logic
Figure 2: Decision tree for optimizing catalyst loading.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at 60-70% | Catalyst death or Boronic acid consumed. | Analyze mixture by LCMS. If Boronic Acid is gone (protodeboronation), use Slow Addition or increase Boronic Acid equivalents (1.5 eq). |
| Black precipitate forms | Pd aggregation (Pd black). | Ligand concentration is too low or Pd is unstable. Ensure G4 Precatalyst is used (1:1 Pd:L ratio is guaranteed). |
| No reaction, SM remains | Oxidative addition failure. | The Amide is poisoning the Pd heavily. Switch to BrettPhos or tBuXPhos (even bulkier). Increase temp to 80°C. |
| Impurity: Phenol formation | Oxidation of Boronic Acid. | Degas solvents thoroughly. Oxygen promotes phenol formation and homocoupling. |
References
-
Buchwald Precatalysts (G3/G4)
-
Protodeboronation Mechanisms
- Title: "Protodeboronation: A Review" (Contextual grounding on base-c
- Source: Wikipedia (General Reference for Mechanism)
-
URL:[Link]
-
Optimization of Catalyst Loading in OPRD
-
Heteroatom Poisoning in Pd Catalysis
- Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation" (Analogous mechanism for amide poisoning via N-coordin
- Source: Journal of the American Chemical Society
-
URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Iterative Cross-Coupling Strategies Using 3-Bromo-5-carbamoylphenylboronic Acid
Abstract & Strategic Overview
3-Bromo-5-carbamoylphenylboronic acid (CAS: 871329-66-7) represents a high-value "linchpin" scaffold for medicinal chemistry and materials science. Its 1,3,5-substitution pattern allows for the rapid construction of meta-terphenyl cores, common in liquid crystals and drug pharmacophores.
However, this molecule presents a classic chemoselectivity paradox: it contains both a nucleophilic moiety (boronic acid) and an electrophilic moiety (bromide). Without a defined strategy, subjecting this reagent to palladium catalysis results in uncontrolled oligomerization (homocoupling).
This guide details two orthogonal workflows to control the sequence of bond formation:
-
Path A (Nucleophilic Mode): Exploiting rates of oxidative addition to couple the boronic acid first, leaving the bromide intact.
-
Path B (Electrophilic Mode): Using MIDA-boronate protection to couple the bromide first, preserving the boron species for a subsequent step.
Strategic Decision Tree
Figure 1: Strategic workflow for iterative functionalization. Path A relies on kinetic selectivity (I > Br). Path B relies on protecting group chemistry.[1][2]
Path A: Nucleophilic Mode (Boron-First)
Objective: Couple the
The Challenge: The internal bromide is susceptible to oxidative addition by Palladium.[3] If the catalyst inserts into the internal C-Br bond, the molecule will homocouple (polymerize).
The Solution: Use an external Aryl Iodide (Ar-I) . The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By using a mild catalyst like
Protocol A: Kinetic Chemoselective Coupling
Reagents:
-
3-Bromo-5-carbamoylphenylboronic acid (1.0 equiv)
-
External Aryl Iodide (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the boronic acid, the aryl iodide, and
. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling; rigorous degassing is essential. -
Solvent Addition: Add degassed DME and 2M
via syringe. -
Reaction: Heat the mixture to 60–70 °C .
-
Critical Control Point: Do NOT exceed 80 °C. Higher temperatures increase the probability of the catalyst activating the internal bromide.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the aryl iodide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The product (Bromobiphenyl amide) is usually less polar than the starting boronic acid.
Data: Halide Selectivity Rates
| Electrophile (Ar-X) | Relative Rate of Oxidative Addition (Pd-L) | Selectivity Outcome |
|---|---|---|
| Ar-I (External) | High (~1000) | Desired Cross-Coupling |
| Ar-Br (Internal) | Moderate (~10) | Kinetic byproduct (minimized at <70°C) |
| Ar-Cl (External) | Low (<1) | No reaction (Inert) |
Path B: Electrophilic Mode (Bromide-First)
Objective: React the internal
The Challenge: If you mix the starting material with an external boronic acid and Pd, you have two boronic acids and one bromide. Statistical scrambling and homocoupling will occur.
The Solution: MIDA Boronates . We must "mask" the internal boronic acid as a N-methyliminodiacetic acid (MIDA) ester. The MIDA boronate is
Protocol B1: Protection (Synthesis of the MIDA Boronate)
Reagents:
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene/DMSO (10:1)
Procedure:
-
Combine the boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).
-
Reflux in Toluene/DMSO for 12–16 hours. The azeotropic removal of water drives the equilibrium.
-
Workup: The MIDA boronate is often insoluble in ether but soluble in Acetone/MeCN. Precipitate the product by pouring the concentrated reaction mixture into diethyl ether.
-
Result: A stable, crystalline solid (MIDA-Ester) that is silica-gel compatible.
Protocol B2: Orthogonal Coupling (The "Slow-Release" Strategy)
Now that the boron is protected, the molecule behaves purely as an Aryl Bromide.
Reagents:
-
MIDA-Protected Intermediate (from B1) (1.0 equiv)
-
External Boronic Acid (1.2 equiv)
-
Catalyst:
or XPhos Pd G2 (highly active for bromides) -
Base:
(3.0 equiv, anhydrous) -
Solvent: THF or Dioxane (Anhydrous conditions preferred to prevent premature MIDA hydrolysis).
Procedure:
-
Perform standard Suzuki coupling at 80–100 °C.
-
Mechanism: The MIDA group remains intact because the base is anhydrous or mild, and the boron is coordinatively saturated (
). -
Purification: Isolate the bi-aryl MIDA boronate via standard column chromatography.
Protocol B3: Deprotection (Releasing the Linchpin)
To perform the next coupling, remove the MIDA group.
Reagents:
-
MIDA-Biaryl Product
-
Reagent: 1M NaOH (aq) / THF (1:3 ratio)
Procedure:
-
Stir at Room Temperature for 30 minutes. The base hydrolyzes the MIDA ester, reverting the boron to its active
state. -
Quench with dilute HCl or
to pH 6–7. Extract with EtOAc. -
Result: A 3,5-disubstituted phenylboronic acid, ready for a third coupling.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Homocoupling (Polymer) | Oxygen presence or Temp too high (Path A). | Degas solvents >15 mins. Lower temp to 60°C. Switch to Ar-I. |
| Protodeboronation | Loss of | The carbamoyl group is electron-withdrawing, destabilizing the C-B bond. Use milder bases ( |
| Hydrolysis of Amide | Conversion of | Avoid strong hydroxides (NaOH/KOH) at high temps. Use |
| Incomplete MIDA Formation | Residual free acid. | Ensure rigorous water removal (Dean-Stark or Activated 4Å Sieves) during protection step. |
Visualization of MIDA Cycle
Figure 2: The protection-deprotection cycle allowing the bromide to be reacted before the boron.
References
-
General Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95, 2457–2483.
-
Iterative Coupling & MIDA Boronates: Gillis, E. P.; Burke, M. D.[1][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716–6717.
- Calliff, B. M.; Xu, X. "Chemoselective Suzuki-Miyaura Cross-Coupling of Haloarylboronic Acids." Organic Letters, 2016, 18, 555-559.
-
Ligand Effects on Selectivity: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.
Sources
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid [oakwoodchemical.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2121515-18-0|(3-Bromo-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. experts.illinois.edu [experts.illinois.edu]
Application Note: Microwave-Assisted Synthesis using 3-Aminocarbonyl-5-bromophenylboronic Acid
Executive Summary
This guide details the strategic application of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS 2121513-97-9) in microwave-assisted organic synthesis. This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry due to its unique meta-substitution pattern, enabling the rapid construction of complex biaryl cores with orthogonal functional handles.
By leveraging microwave irradiation, researchers can overcome the inherent solubility challenges of the primary amide group and significantly accelerate Suzuki-Miyaura cross-coupling reactions while suppressing common side reactions such as protodeboronation.
Strategic Utility & Chemical Profile
The "Linchpin" Scaffold
The utility of this compound lies in its orthogonal reactivity. It allows for a sequential, modular assembly of trisubstituted benzene rings, a common pharmacophore in kinase inhibitors and GPCR ligands.
| Functional Group | Reactivity Profile | Strategic Role |
| Boronic Acid ( | High reactivity (Suzuki Coupling) | Primary Coupling: Connects to the core scaffold first. |
| Bromide ( | Moderate reactivity (Suzuki/Buchwald) | Secondary Diversification: Retained during the first coupling; available for late-stage modification. |
| Amide ( | Low chemical reactivity; High Polarity | Interaction/Solubility: Provides H-bond donor/acceptor sites; directs solubility but requires polar solvent systems. |
Microwave Advantage
Conventional heating often requires prolonged reaction times (4–12 hours) for amide-containing boronic acids due to poor solubility in non-polar solvents and slow transmetallation rates. Microwave irradiation (MW) offers two critical advantages:
-
Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates the rate-determining step (transmetallation).
-
Polarity Coupling: The amide group has a high dielectric loss tangent, allowing efficient energy absorption and localized heating, ensuring the substrate is fully solubilized during the reaction.
Experimental Workflows
Workflow Visualization
The following diagram illustrates the sequential functionalization strategy, prioritizing the boronic acid coupling followed by the bromide displacement.
Figure 1: Sequential functionalization workflow. The boronic acid is utilized first due to its lability, preserving the bromide for subsequent steps.
Detailed Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Coupling this compound with a heteroaryl chloride (e.g., 4-chloropyridine) while preserving the aryl bromide.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Partner: Heteroaryl Chloride (1.0 equiv)
-
Catalyst:
(3–5 mol%)-
Why: Robust against air/moisture and effective for sterically demanding couplings.
-
-
Base: 2M Aqueous
(3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Ratio: Dioxane:Water (4:1 v/v) is critical to solubilize the amide.
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the boronic acid (0.5 mmol, 122 mg), heteroaryl chloride (0.5 mmol), and
(0.025 mmol, 20 mg). -
Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of 2M
. -
Degassing: Seal the vial and purge with Nitrogen or Argon for 2 minutes (via balloon needle through septum). Oxygen inhibition is a primary cause of stalled Suzuki reactions.
-
Irradiation: Place in the microwave reactor.
-
Temp: 110°C
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.
-
Note: If the product is highly polar due to the amide, add 5% Methanol to the organic layer to improve extraction efficiency.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Expected Outcome: 70–90% yield of the brominated biaryl intermediate.
Protocol B: Rapid Buchwald-Hartwig Amination (Post-Suzuki)
Objective: Utilizing the retained bromide to introduce an amine handle (e.g., morpholine or primary amine).
Reagents:
-
Substrate: Brominated Biaryl Intermediate (from Protocol A)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst:
(2 mol%) + Xantphos (4 mol%)-
Why: Xantphos is a wide bite-angle ligand excellent for aryl bromides and prevents chelation of the Pd by the amide nitrogen.
-
-
Base:
(2.0 equiv) - Cesium improves solubility in organic solvents compared to Potassium. -
Solvent: Toluene/t-BuOH (5:1) or pure Dioxane.
Methodology:
-
Assembly: Charge the MW vial with the intermediate (0.3 mmol), amine (0.36 mmol), base, and catalyst system.
-
Irradiation:
-
Temp: 130°C
-
Time: 15 minutes
-
-
Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify.
Troubleshooting & Optimization (E-E-A-T)
Suppressing Protodeboronation
The presence of the electron-withdrawing amide and bromine groups on the phenyl ring makes the C-B bond susceptible to hydrolysis (protodeboronation), yielding the byproduct 3-bromo-benzamide.
Mechanism & Mitigation:
-
Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.
-
Solution:
-
Reduce Time: MW heating (15-20 min) is superior to thermal heating (overnight) as it minimizes the time the boronic acid is exposed to base at high temperatures.
-
Base Selection: Switch from
to milder bases like or if deboronation exceeds 10%. -
Pre-activation: Mix the Aryl Halide and Catalyst before adding the Boronic Acid to ensure the catalytic cycle starts immediately upon heating.
-
Solvent Compatibility Table
Solubility of the 3-aminocarbonyl group is the primary physical constraint.
| Solvent System | Solubility Rating | MW Absorption | Recommendation |
| Dioxane / Water (4:1) | High | High | Standard. Best balance of solubility and heating efficiency. |
| DMF / Water | Very High | Medium | Alternative. Use if substrate precipitates in Dioxane. Harder to remove during workup. |
| Toluene / Water | Low | Low | Avoid. Poor solubility of the amide leads to heterogeneous mixtures and stalled reactions. |
| Ethanol / Water | High | High | Green Option. Good for simple couplings, but may cause transesterification if esters are present. |
Catalytic Cycle Visualization
Understanding the cycle helps diagnose failures. If the oxidative addition (Step 1) is slow, the boronic acid sits in the basic solution longer, increasing deboronation risk.
Figure 2: Catalytic cycle highlighting the Transmetallation step where Microwave heating provides kinetic energy to outcompete protodeboronation.
References
-
Compound Identity: this compound (CAS 2121513-97-9).[1][2] BoronPharm / PubChem.
-
Microwave Suzuki Protocols: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions.[3][4] Sigma-Aldrich Application Guides.
-
Protodeboronation Mechanisms: Protodeboronation of Boronic Acids: Mechanisms and Suppression Strategies. Wikipedia / General Chemical Reference.
-
Amide Solubility in MW: Efficient Microwave-Assisted Synthesis of Amides. National Institutes of Health (PMC).
-
Catalyst Selection: XPhosPdG2 and Pd(dppf)Cl2 in Heterocyclic Couplings. Royal Society of Chemistry (RSC).
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. halochem.com [halochem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Orthogonal Derivatization of 3-Aminocarbonyl-5-bromophenylboronic Acid for Library Synthesis
Executive Summary: The "Lynchpin" Strategy
3-Aminocarbonyl-5-bromophenylboronic acid represents a high-value "lynchpin" scaffold for combinatorial library synthesis. Its structural uniqueness lies in its tri-orthogonality :
-
Bromide (-Br): An electrophile for cross-coupling.
-
Boronic Acid (-B(OH)₂): A nucleophile for cross-coupling.
-
Aminocarbonyl (-CONH₂): A primary amide serving as a polar pharmacophore, a directing group, or a precursor for nitriles/anilines.
The Challenge: The simultaneous presence of a halide (Br) and a boronic acid creates an inherent risk of uncontrolled self-polymerization under standard Palladium-catalyzed conditions.
The Solution: This guide details a Chemoselective Protection-Activation Strategy . By utilizing N-methyliminodiacetic acid (MIDA) boronates or Pinacol esters, we "mask" the nucleophilic boron, allowing exclusive reaction at the bromide. This enables the iterative assembly of complex molecules in a "lego-like" fashion, preserving the amide for final-stage diversification.
Strategic Reaction Architecture
The derivatization logic follows a strict order of operations to maintain yield and purity.
The Workflow Diagram
The following flowchart illustrates the orthogonal pathways for processing this scaffold.
Figure 1: Iterative Cross-Coupling (ICC) workflow. The MIDA strategy allows the scaffold to act as an electrophile first, then a nucleophile.
Detailed Experimental Protocols
Protocol A: Boron Protection (MIDA Boronate Formation)
Rationale: Unprotected boronic acids are prone to protodeboronation and self-coupling. The MIDA boronate is a tetracoordinate species with a hybridized
Reagents:
-
This compound (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene/DMSO (10:1)
-
Dean-Stark apparatus components
Step-by-Step:
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the boronic acid substrate and MIDA.
-
Solvation: Add Toluene/DMSO mixture (0.1 M concentration relative to substrate). The DMSO helps solubilize the polar MIDA.
-
Reflux: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.
-
Monitoring: Monitor by TLC (stain with curcumin or KMnO4). Reaction is typically complete in 12–16 hours.
-
Workup: Cool to room temperature. The MIDA boronate often precipitates.
-
If solid: Filter and wash with diethyl ether.
-
If soluble: Concentrate toluene, dilute with EtOAc, wash with water (to remove DMSO/unreacted MIDA), dry over MgSO₄, and concentrate.
-
-
Yield Check: Expect a white/off-white solid.
-
QC Marker: ¹¹B NMR should show a shift upfield (approx. 10–15 ppm) indicative of
boron.
-
Protocol B: Chemoselective Suzuki Coupling (The "Bromide First" Approach)
Rationale: With the boron protected as a MIDA ester, the molecule behaves purely as an aryl bromide. We can now couple it with an external boronic acid without touching the scaffold's boron.
Reagents:
-
MIDA-protected Scaffold (from Protocol A) (1.0 equiv)
-
External Boronic Acid (
) (1.2 equiv) -
Catalyst:
(0.03 equiv) or -
Base:
(3.0 equiv, anhydrous) or -
Solvent: THF or Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charging: Add the MIDA-scaffold, external boronic acid, base, and Pd catalyst.
-
Solvent: Add anhydrous THF (0.2 M). Crucial: Avoid water. Water + Base can slowly hydrolyze the MIDA group during the reaction, leading to polymerization.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with brine.
-
Purification: Flash chromatography. MIDA boronates are stable on silica gel (elute with MeOH/DCM or EtOAc/Acetone mixtures).
Protocol C: Activation (MIDA Hydrolysis)
Rationale: Once the first diversity element is attached at the bromide position, we must "unmask" the boron to allow the second coupling.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the MIDA boronate in THF.
-
Hydrolysis: Add NaOH (3.0 equiv). Stir at room temperature for 30 minutes.
-
Quench: Quench with Phosphate Buffer (pH 7.0) or dilute HCl (carefully) to neutralize.
-
Extraction: Extract immediately with EtOAc.
-
Note: Boronic acids can be tricky to extract; salting out the aqueous layer with NaCl helps.
-
-
Use: The resulting crude boronic acid is usually used directly in the next coupling step (Protocol D) to avoid dehydration to boroxins (anhydrides).
Data Summary & Troubleshooting
Comparative Reactivity Table
| Functional Group | State | Reactivity to Pd(0) | Stability to Base (aq) | Role in Library |
| -Br | Free | High (Electrophile) | High | First Diversity Point |
| -B(OH)₂ | Free | High (Nucleophile) | Moderate | Polymerization Risk |
| -B(MIDA) | Protected | Inert | Low (Hydrolyzes) | Masking Group |
| -CONH₂ | Free | Low (generally inert) | High | Solubility / H-Bonding |
| -CN | Derivatized | Inert | Moderate | Bioisostere |
Troubleshooting Guide:
-
Issue: Polymerization/Oligomerization observed in Protocol B.
-
Issue: Low yield in MIDA formation.
Advanced Derivatization: Amide Modulation
For libraries requiring electronic diversity, the primary amide (
Protocol: Dehydration to Nitrile
-
Dissolve substrate in dry Pyridine/Dioxane.
-
Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) dropwise.
-
Stir at RT for 3 hours.
-
Result: 3-Cyano-5-bromophenylboronic acid (usually isolated as pinacol ester for stability).
References
-
Gillis, E. P., & Burke, M. D. (2007).[4][5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]
Sources
- 1. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
one-pot synthesis of biaryl amides from 3-bromo-5-carbamoylphenylboronic acid
Application Note: Chemoselective One-Pot Synthesis of Biaryl Amides using 3-Bromo-5-carbamoylphenylboronic Acid
Part 1: Executive Summary & Strategic Rationale
The "Linchpin" Strategy in Medicinal Chemistry
3-Bromo-5-carbamoylphenylboronic acid (CAS: 871329-67-8) is not merely a reagent; it is a bifunctional linchpin . In the context of drug discovery—specifically for ROR
This Application Note details the chemoselective utilization of this scaffold. Unlike standard Suzuki couplings, this protocol addresses the critical challenge of oligomerization . The starting material contains both a nucleophile (boronic acid) and an electrophile (bromide) on the same aromatic ring.[1] Without a kinetically controlled protocol, the reagent will polymerize (self-couple).
Our approach leverages "Electrophilic Discrimination": By utilizing an external coupling partner with a higher oxidative addition rate (e.g., an Aryl Iodide) than the internal bromide, we achieve high-fidelity cross-coupling at the boron center while preserving the bromide for subsequent "One-Pot" diversifications.
Part 2: Mechanism & Chemoselectivity Landscape[2]
To ensure success, the experimentalist must understand the reactivity hierarchy. The palladium catalyst (Pd(0)) faces a choice between two electrophiles: the external Aryl Halide (
The Selectivity Hierarchy (DOT Visualization)
Figure 1: Kinetic competition in the Suzuki-Miyaura coupling of bifunctional halo-arylboronic acids. Success depends on
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-arylbenzamides (The "Biaryl Amide" Core)
Objective: Couple the boronic acid moiety with an external aryl halide while leaving the bromide intact for future use.
Reagents & Materials:
-
Scaffold: 3-Bromo-5-carbamoylphenylboronic acid (1.0 equiv).
-
Coupling Partner: Aryl Iodide (1.1 equiv) — Preferred for highest selectivity.
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for sterically hindered substrates). -
Base: Na
CO (2.0 M aqueous, 3.0 equiv). -
Solvent: 1,4-Dioxane or DME (degassed).
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under Argon flow.
-
Charging: Add 3-bromo-5-carbamoylphenylboronic acid (1.0 mmol, 244 mg), the Aryl Iodide (1.1 mmol), and Pd(PPh
) (0.03 mmol, 35 mg). -
Solvation: Add degassed 1,4-Dioxane (5 mL). Stir gently to dissolve/suspend.
-
Activation: Add Na
CO solution (1.5 mL, 2.0 M) via syringe. The mixture is now biphasic. -
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave: Heat to 100°C for 30 minutes.
-
-
Monitoring: Check LC-MS. Look for the disappearance of the boronic acid (M+H not usually visible, check UV) and appearance of the product mass.
-
Critical Check: If you see dimers (mass = 2x Scaffold - Br + coupling), your temperature is too high or the Aryl Iodide is degraded.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The amide group makes the product polar; expect elution at 40-60% EtOAc.
Protocol B: One-Pot Sequential Synthesis of 3,5-Diarylbenzamides
Objective: Utilize the "Dormant" bromide immediately after the first coupling to create a terphenyl-like amide without isolating the intermediate.
Workflow Diagram (DOT Visualization)
Figure 2: Sequential "One-Pot" workflow for generating 3,5-disubstituted amides.
Procedure Modifications:
-
Perform Protocol A as described.
-
Do NOT work up.
-
Once the Aryl Iodide is consumed (LC-MS confirmation), cool the reaction to 40°C.
-
Second Addition: Add the second Boronic Acid (
, 1.5 equiv). -
Catalyst Boost (Optional but Recommended): Add a highly active ligand like SPhos or XPhos (5 mol%) to activate the now "sluggish" internal bromide, or add fresh Pd(OAc)
(2 mol%). -
Reaction: Heat to 100°C (reflux) for 12 hours.
-
Workup: Standard extraction and purification.
Part 4: Data Analysis & Troubleshooting
Substrate Compatibility Table
| Aryl Halide (Partner 1) | Conditions | Yield (Step 1) | Chemoselectivity Note |
| 4-Iodoanisole | Pd(PPh | 88% | Excellent. I > Br selectivity is high. |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl | 72% | Good. Electron-deficient bromides activate well. |
| Chlorobenzene | Pd-XPhos, 100°C | <30% | Poor. High risk of scaffold polymerization (Br on scaffold competes with Cl). |
| 2-Iodopyridine | Pd(PPh | 65% | Moderate. Pyridines can poison Pd; use excess catalyst. |
Common Failure Modes:
-
Self-Coupling (Oligomerization):
-
Cause: The external electrophile (
) is too unreactive (e.g., an electron-rich Aryl Chloride). -
Fix: Switch to an Aryl Iodide or use a more reactive catalyst system only compatible with Iodides (e.g., Pd
(dba) without electron-rich phosphines).
-
-
Hydrolysis of Amide:
-
Cause: Prolonged heating at >100°C in basic aqueous media.
-
Fix: Use mild bases like K
PO instead of Na CO , or switch to anhydrous conditions (CsF in Toluene).
-
Part 5: References
-
Suzuki-Miyaura Coupling Mechanism & Chemoselectivity
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Discovery of Biaryl Amides as ROR
t Inhibitors-
Context: This paper demonstrates the utility of biaryl amides in drug discovery, validating the target structure of this protocol.
-
Xiao, S., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant ROR
t Inhibitors.[2] ACS Medicinal Chemistry Letters, 6(12), 1226–1231.
-
-
Iterative Cross-Coupling (ICC) with Halophenylboronic Acids
-
Context: Establishes the "Linchpin" strategy using bifunctional boronates.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
-
General Procedures for Suzuki Coupling
Sources
- 1. youtube.com [youtube.com]
- 2. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Functionalized Arylboronic Acids
Ticket ID: #SOL-3Br-5CONH2-BA Subject: Improving solubility of 3-bromo-5-carbamoylphenylboronic acid in THF or Dioxane Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering solubility issues with 3-bromo-5-carbamoylphenylboronic acid in ethereal solvents (THF, 1,4-Dioxane). This is a known physicochemical bottleneck caused by the "Dual-Lattice Lock":
-
Primary Amide (
): Forms robust intermolecular hydrogen bond networks (similar to Kevlar/nylon precursors). -
Boronic Acid (
): Exists in a dynamic equilibrium with trimeric boroxines, creating extended H-bond dimers and oligomers.
THF and Dioxane are hydrogen bond acceptors but poor donors . They cannot energetically disrupt the strong solute-solute interactions of your compound without assistance. This guide provides three tiered protocols to resolve this, ranging from solvent engineering to chemical modification.
Module 1: Diagnostic Workflow
Before altering your experimental setup, use this decision tree to select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on downstream application.
Module 2: The Thermodynamics of Insolubility (FAQ)
Q1: Why won't this dissolve in pure THF? It's an organic molecule.[1][2][3][4][5][6]
A: Your molecule is a "brick dust" candidate. The crystal lattice energy is exceptionally high due to two competing networks:
-
Amide Stacking: The primary amide group (
) acts as both a double donor and a double acceptor. In the solid state, these stack efficiently (like sheets), resisting solvation by aprotic solvents like THF. -
Boroxine Cycle: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). These trimers are often less polar but can pack tightly. Pure, dry THF cannot hydrolyze the boroxine back to the monomer, nor can it break the amide H-bonds.
Q2: Does heating help?
A: Only marginally. Heating in THF promotes the dehydration of the boronic acid into the boroxine anhydride (trimerization), which releases water. While the boroxine might be more soluble, the water released can cause issues if your reaction is moisture-sensitive. Furthermore, upon cooling, the amide network will likely force precipitation immediately.
Module 3: Troubleshooting Protocols
Protocol A: The "Polarity Spike" (Co-solvent Engineering)
Best for: HPLC sample prep, recrystallization, or reactions tolerant of protic sources.
Mechanism: Adding a protic solvent (Donor) disrupts the amide-amide H-bonds that THF (Acceptor) cannot break.
Steps:
-
Prepare your slurry in THF or Dioxane.
-
Add Methanol (MeOH) or Water dropwise.
-
Target Ratio:
-
THF:MeOH (9:1 to 4:1): Usually sufficient to break the lattice.
-
THF:Water (10:1): Water is aggressive; it forces the boroxine
boronic acid hydrolysis, favoring the monomeric species which is more soluble in the wet organic layer.
-
Data Reference:
| Solvent System | Dielectric Const. (
Protocol B: In Situ Pinacol Protection (The "Silver Bullet")
Best for: Strictly anhydrous reactions, lithiation, or when high concentration in pure THF is required.
Mechanism: Converting the boronic acid to a pinacol boronate ester (Bpin) removes the H-bond donor capability of the boron group and adds lipophilicity. The resulting ester is almost always highly soluble in THF.
Steps:
-
Suspend 1.0 equiv of 3-bromo-5-carbamoylphenylboronic acid in THF.
-
Add 1.1 equiv of Pinacol .
-
Add 2.0 equiv of anhydrous
(to capture the water generated). -
Stir at room temperature for 30–60 minutes.
-
Result: The slurry will clear as the Bpin ester forms.
-
Filter off the
if necessary. You now have a solution of the protected boronate in THF ready for anhydrous chemistry.
Technical Note: This reaction is spontaneous in THF. The Bpin derivative is chemically equivalent in Suzuki couplings but significantly more soluble.
Protocol C: Reaction-Specific (Suzuki-Miyaura)
Best for: Running the coupling reaction without pre-dissolution.
Insight: You do not need a clear solution to start a Suzuki coupling.
Steps:
-
The Slurry Method: Suspend the boronic acid, aryl halide, and catalyst in THF/Dioxane.
-
Add Base: Add the aqueous base (e.g.,
or in water). -
Phase Transfer: As the reaction heats (60–80°C), the base deprotonates the boronic acid to form the boronate anion (
). -
Solubilization: This anionic species is highly soluble in the aqueous/organic interface and will enter the catalytic cycle.
-
Observation: The reaction mixture will eventually turn clear (or black/brown due to Pd) as the starting material is consumed.
References
-
Boronic Acid Properties & Equilibrium
-
Title: The Boroxine-Boronic Acid Equilibrium[1]
- Source: National Institutes of Health (PubMed) / J. Org. Chem.
- Context: Explains the trimerization equilibrium that complic
-
-
Solubility of Amides
-
Pinacol Ester Form
-
Suzuki Coupling in Heterogeneous Media
- Title: Suzuki-Miyaura Cross-Coupling: St
- Source: MDPI / C
- Context: Validates the use of slurry/heterogeneous conditions for insoluble boronic acids using aqueous bases.
Sources
Technical Support Center: Handling Bifunctional Bromo-Arylboronic Acids
Topic: Prevention of Self-Coupling Polymerization in Suzuki-Miyaura Reactions Ticket ID: #SM-POLY-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Janus" Substrate Challenge
You are encountering a classic yet critical issue in cross-coupling chemistry: the "Janus" effect . Your substrate, a bromo-arylboronic acid, contains both the nucleophile (boronic acid) and the electrophile (bromide) required for the reaction.
In a standard Suzuki-Miyaura protocol, this molecule acts as an
This guide details three field-proven strategies to break this symmetry: Chemical Protection (MIDA) , Kinetic Differentiation , and Process Engineering .
Module 1: Mechanistic Diagnosis (FAQ)
Q: Why does my reaction turn into black tar immediately?
A: You are likely witnessing a step-growth polymerization event.
In a typical Suzuki reaction, we couple an electrophile (
If the concentration of your active bifunctional monomer is high, the catalyst will oxidatively add to the C-Br bond of one molecule and transmetallate with the C-B bond of another. This creates a chain reaction, forming dimers, trimers, and eventually insoluble oligomers (the "tar").
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired cross-coupling path and the fatal polymerization path.
Figure 1: The kinetic bifurcation point. Success depends on suppressing the "Self-Reaction" pathway.
Module 2: The Gold Standard – MIDA Boronates
Q: What is the most robust way to prevent this?
A: Use MIDA (N-methyliminodiacetic acid) boronates .
This strategy, pioneered by the Burke group, converts the amphoteric (reactive at both ends) boronic acid into a species where the boron is
The Protocol: In-Situ Deprotection (Slow Release)
Instead of reacting all at once, the MIDA boronate is slowly hydrolyzed to the active boronic acid during the reaction. This keeps the standing concentration of the active "self-coupling" monomer extremely low.
Step-by-Step Workflow:
-
Protection: Convert your bromo-arylboronic acid to a MIDA boronate (or purchase it).
-
The Setup:
-
Solvent: THF:Water (typically 5:1 or 10:1).
-
Base:
(anhydrous) or NaOH (aq). -
Temperature: 60°C.
-
-
The Mechanism:
-
The MIDA boronate is insoluble in the organic phase but hydrolyzes slowly in the aqueous phase.
-
As free boronic acid is released, it is immediately consumed by the catalyst (which has already oxidatively added to the external partner).
-
Figure 2: The "Slow Release" strategy ensures the active monomer never accumulates high enough concentrations to polymerize.
Module 3: Kinetic Control (No Protecting Groups)
Q: I cannot use MIDA boronates. How do I proceed?
A: You must exploit Kinetic Selectivity by choosing a coupling partner with a significantly faster oxidative addition rate.
The Hierarchy of Reactivity:
The Strategy: If your bromo-arylboronic acid must act as the nucleophile, you should couple it against an Aryl Iodide .
-
Why: The Pd(0) catalyst will preferentially undergo oxidative addition with the external Aryl Iodide (
for I is 100x faster than Br). -
Result: The catalyst is "loaded" with the external partner before it has a chance to react with the bromide on your boronic acid.
Data: Relative Rates of Oxidative Addition to Pd(PPh3)4
| Electrophile (Ar-X) | Relative Rate ( | Risk of Self-Coupling (Br-Ar-B) |
| Ph-I | High (>100) | Low (Catalyst prefers Ph-I) |
| Ph-OTf | High (~50) | Low/Moderate |
| Ph-Br | Moderate (1) | Critical (Competition is equal) |
| Ph-Cl | Low (<0.01) | N/A (Reaction stalls) |
Module 4: Process Engineering (Syringe Pump)
Q: What if I must couple two Aryl Bromides?
A: You must simulate the "Slow Release" effect physically using High Dilution and Slow Addition .
Protocol:
-
Reactor: Charge the flask with the Catalyst, Base, and the External Coupling Partner.
-
Feed: Dissolve your bromo-arylboronic acid in the reaction solvent.
-
Action: Use a syringe pump to add the bromo-arylboronic acid solution dropwise over 2–4 hours.
-
Logic: This ensures that
at all times. The catalyst is statistically forced to react with the external partner.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Insoluble Black Tar | Uncontrolled polymerization (Oligomerization). | Switch to MIDA boronate precursor or use Syringe Pump addition. |
| Low Yield (<30%) | Catalyst poisoning by Iodide (if using Ar-I). | Add Silver salts (Ag2O) to precipitate iodide or switch to a bulky ligand (e.g., XPhos , SPhos ). |
| Homocoupling of Partner | Oxygen present in the system. | Strictly degas solvents (Freeze-Pump-Thaw x3). |
| Protodeboronation | Base is too strong or Temp too high. | Switch from |
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society, 132(34), 12048–12059.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
purification of 3-Aminocarbonyl-5-bromophenylboronic acid from palladium residues
Executive Summary
Purifying 3-Aminocarbonyl-5-bromophenylboronic acid presents a unique "double-edged" challenge. The molecule contains two moieties that strongly coordinate palladium: the boronic acid (Lewis acidic, prone to transmetallation) and the aminocarbonyl (primary amide) (a competent Lewis base ligand). Standard silica chromatography often fails here, resulting in "streaking" or irreversible adsorption, while simple crystallization frequently co-precipitates palladium clusters.
This guide prioritizes Chemisorption (Scavenging) and pH-Swing Extraction as the most reliable, scalable workflows for reaching pharma-grade purity (<10 ppm Pd).
Module 1: The Scavenger Approach (Gold Standard)
Best for: High-value intermediates where yield loss must be minimized. Mechanism: Soft Acid (Pd) – Soft Base (Thiol/DMT) Interaction.
Unlike activated carbon, which relies on non-specific physisorption (and often traps your product), functionalized silica scavengers chemically bind Pd species. For an amide-containing boronic acid, SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) are the industry standards.
Selection Matrix
| Scavenger Type | Functional Group | Specificity | Recommended For |
| SiliaMetS® Thiol | Propylthiol (-SH) | Broad spectrum Pd(0)/Pd(II) | General purpose; best starting point. |
| SiliaMetS® DMT | Dimercaptotriazine | High affinity for Pd(II) | Use if the Pd is coordinated to the amide nitrogen. |
| SiliaMetS® Thiourea | Thiourea | Cationic Pd species | Use if the reaction involved cationic Pd catalysts. |
Protocol: Batch Mode Scavenging
-
Dissolution: Dissolve the crude this compound in a solvent where it is fully soluble (THF, MeOH, or EtOAc). Avoid DMF if possible (hard to remove later).
-
Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 5-10% w/w relative to the mass of the crude product.
-
Incubation: Stir at 50–60°C for 4 hours .
-
Why Heat? Palladium complexes coordinated to your amide group are stable. Heat provides the kinetic energy required for ligand exchange (Pd moving from your product to the scavenger).
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
-
Analysis: Check Pd levels (ICP-MS) and proceed to crystallization if necessary.
Workflow Visualization
Caption: Kinetic ligand exchange workflow for detaching Pd from amide/boronate complexes.
Module 2: The pH-Swing Extraction (Self-Validating)
Best for: Bulk purification and removing non-acidic organic impurities. Mechanism: Amphoteric switching. Boronic acids form water-soluble "boronate" anions at high pH, releasing non-polar impurities (and often Pd-ligand complexes) into the organic phase.
Protocol
-
Basify: Suspend the crude solid in water. Slowly add 2M NaOH (or Na2CO3) until pH 10–11.
-
Observation: The solid should dissolve as it forms the sodium boronate salt.
-
Critical Step: If a dark solid (Pd black) remains undissolved, filter it out now.
-
-
Wash: Extract the aqueous layer with an organic solvent (DCM or EtOAc).
-
Logic: Your product is in the water (aqueous layer). The Pd-phosphine complexes and organic byproducts stay in the DCM. Discard the organic layer.
-
-
Re-acidify: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH 3–4.
-
Observation: The this compound will precipitate as a white solid.
-
-
Collect: Filter and dry the precipitate.
Workflow Visualization
Caption: Utilizing the pKa of the boronic acid group (~8.8) to separate it from neutral lipophilic Pd complexes.
Module 3: Crystallization & Boroxine Equilibrium
Issue: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This complicates melting point analysis and solubility. Goal: Consistent crystalline form.
Recommended Solvent Systems
-
EtOAc / Hexane: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until cloudy. Cool slowly.
-
Water / Acetone: Dissolve in Acetone; add Water as anti-solvent.
Note on Boroxines: If your NMR shows a confusing set of peaks or the melting point is broad, you likely have a mixture of the free acid and the boroxine. This is chemically reversible.[1] To standardize the batch to the free acid, recrystallize from Water/MeCN .
Troubleshooting & FAQ
Q1: I used activated carbon, but my yield dropped by 40%. Why?
A: Boronic acids are amphiphilic and adsorb strongly to the graphitic planes of activated carbon.
-
Fix: Switch to SiliaMetS® Thiol . If you must use carbon, use a specific grade like Darco® G-60 and limit exposure time to <30 mins.
Q2: My product turned gray after drying.
A: This is "Pd Black" precipitation. Soluble Pd(II) reduced to colloidal Pd(0) during concentration.
-
Fix: Redissolve in EtOAc and perform a hot filtration through Celite. If the gray color persists, perform the Module 2 (pH Swing) protocol; Pd black will not dissolve in the basic aqueous phase and can be filtered off.
Q3: The Pd level is still 50 ppm after scavenging.
A: The Pd is likely occluded (trapped) inside the crystal lattice or tightly bound to the amide.
-
Fix:
-
Dissolve the compound fully (do not just suspend it).
-
Add SiliaMetS® DMT (stronger chelator than Thiol).
-
Add 1% DMSO to the solvent mixture to help unfold any aggregates.
-
Q4: Can I use chromatography?
A: Standard silica gel often irreversibly binds boronic acids.
-
Fix: If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization of the boronic acid, or use a Diol-functionalized silica column which is less interacting than bare silica.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
International Council for Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. (2019).[2] [Link]
Sources
Technical Support Center: Polar & Zwitterionic Boronic Acid Intermediates
Status: Active Agent: Senior Application Scientist Ticket ID: B-OH-ZWIT-001 Subject: Troubleshooting Isolation, Purification, and Stability of Polar Boronates
Introduction: The "Amphoteric" Trap
Welcome to the Boron Chemistry Technical Support Center. If you are reading this, you are likely stuck in one of three scenarios:
-
The Aqueous Trap: Your product is zwitterionic (contains both a basic amine and the acidic boron center) and refuses to extract into organic solvents.
-
The Silica Streak: Your compound smears across the TLC plate or column due to interactions with silanols.
-
The Vanishing Act: Your boronic acid is undergoing protodeboronation (replacing
with ) during workup.
Boronic acids are unique because they possess an empty p-orbital, making them Lewis acids (pKa ~8–10). When coupled with a basic amine (pKa ~9–11), they exist as zwitterions in neutral water, making them highly water-soluble and difficult to extract. This guide provides the "Cheat Codes" to bypass these physical limitations.
Module 1: The Extraction Nightmare (Phase Separation)
Q: My product is stuck in the aqueous layer. Standard EtOAc/Brine extraction failed. What now?
A: You are fighting the Isoelectric Point (pI). Zwitterionic boronic acids behave like amino acids. At neutral pH, they are highly charged (ammonium cation + boronate anion) and stay in water.
The Fix: Isoelectric Point Adjustment You must adjust the pH of the aqueous layer to the point where the net charge is zero.
-
Identify pKa:
-
Boronic Acid: ~8.5 (varies with substituents).
-
Amine: ~9.0–10.0.
-
-
Target pH: Adjust the aqueous layer to pH 7–8 .
-
Why? At this pH, the amine is protonated (
), but the boronic acid is neutral ( ), or the amine is free base ( ) and boron is neutral. You want to minimize the formation of the boronate anion ( ).
-
-
Solvent Switch: Ethyl Acetate is often too non-polar. Switch to:
- -Butanol: The "nuclear option" for polar compounds.
-
THF/EtOAc (1:1): Improves solubility for polar species.
-
DCM/Isopropanol (3:1): Excellent for amphiphilic molecules.
Q: I still can't extract it. Is there a "Catch and Release" method?
A: Yes. Use the Sorbitol Complexation Strategy . This relies on the high affinity of boronic acids for 1,2-diols (like sorbitol) to form water-soluble boronate esters, leaving non-boron impurities in the organic layer.
Protocol: Sorbitol Catch & Release
-
Catch: Add Sorbitol (3–5 equiv) and
(1M) to your crude reaction mixture. -
Wash: Extract the aqueous layer with
or .-
Result: Impurities (catalysts, ligands, halides) go into the organic layer. Your product stays in the water.
-
-
Release: Acidify the aqueous layer carefully to pH ~1–2 with
. -
Extract: The free boronic acid is now less soluble in water (if not zwitterionic) or can be captured on a resin. Note: If zwitterionic, this step remains hard; consider lyophilization after Step 2 and using the complex directly if compatible.
Module 2: Chromatography & Purification
Q: My compound streaks on silica gel. I'm losing mass.
A: Boronic acids interact with the silanol groups (
Troubleshooting Matrix:
| Method | Protocol | Why it works |
| 1. The Additive | Add 1% Triethylamine (TEA) or Acetic Acid to your eluent. | Blocks silanol sites or suppresses ionization. |
| 2. The Esterification | Convert to Pinacol Ester immediately. | Removes the H-bond donor/acceptor capability of the free acid. |
| 3. The MIDA Solution | Convert to MIDA Boronate . | "Rehybridizes" boron to |
| 4. Reverse Phase | Use C18 with Water/Acetonitrile (+0.1% Formic Acid). | Eliminates silanol interactions. Essential for zwitterions. |
Visualization: The Purification Decision Tree
Caption: Decision matrix for selecting the appropriate workup based on solubility and stability.
Module 3: Stability (Protodeboronation)
Q: I am observing the formation of the de-borylated arene (Ar-H). Why?
A: You are witnessing Protodeboronation .[3]
This is the hydrolysis of the
-
Metal Catalysts: Residual Pd or Cu from cross-couplings.
-
High Temperature: Especially in aqueous base.
-
Ortho-Substituents: Heteroatoms (N, O) ortho to boron accelerate this via coordination.
Mechanism & Prevention: The reaction often proceeds via a boronate anion intermediate.
-
Fix 1: Avoid strong bases (NaOH). Use milder bases like
or . -
Fix 2: Lower the temperature. Most protodeboronation happens >80°C.
-
Fix 3: Scavenge Metals. Use QuadraPure™ or similar thiourea scavengers immediately after reaction to remove Pd/Cu.
Module 4: Derivatization Protocols (The "Gold Standard")
When direct isolation fails, derivatization is the most reliable path.
Protocol A: MIDA Boronate Formation
Best for: Unstable boronic acids or those requiring harsh purification.
-
Reagents: Crude boronic acid + MIDA (N-methyliminodiacetic acid) .
-
Solvent: Toluene/DMSO (10:1) or DMF.[6]
-
Conditions: Reflux with Dean-Stark trap (to remove water) for 2–4 hours.
-
Workup:
-
Hydrolysis (Release):
-
Stir MIDA boronate in THF/Water with 1M NaOH (room temp, 10 min).
-
Quench with buffer immediately to prevent decomposition.
-
Protocol B: Diethanolamine (DEA) Precipitation
Best for: Large scale purification without chromatography.
-
Reagents: Crude boronic acid + Diethanolamine (1.05 equiv) .
-
Solvent: Ether, DCM, or Toluene.
-
Procedure: Stir at room temperature. The DEA adduct usually precipitates as a white solid.
-
Isolation: Filter the solid. Wash with cold ether.
-
Hydrolysis: Shake the solid in a biphasic mixture of EtOAc/2M HCl . The DEA stays in the water (as salt); the boronic acid moves to EtOAc.
Visualization: MIDA Protection Workflow
Caption: The MIDA protection strategy allows purification of otherwise unstable or difficult-to-handle boronic acids.
References
-
Boronic Acid Properties & Stability: Hall, D. G. (Ed.). (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Sorbitol "Catch and Release": Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Silica Gel Interactions: Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemical Communications, 48, 12225-12227. Link
Sources
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
resolving low yields in cross-coupling of electron-deficient aryl boronic acids
Current Status: Online Agent: Senior Application Scientist Ticket ID: SUZUKI-EWG-001 Subject: Resolving Low Yields / Protodeboronation in Suzuki-Miyaura Coupling
Introduction: The "Race Against Time"
If you are experiencing low yields with electron-deficient aryl boronic acids (e.g., those bearing -NO₂, -CN, -CF₃, or polyfluoro groups), you are likely fighting a kinetic war.
The Core Problem: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center. While this facilitates base coordination (forming the reactive boronate "ate" complex), it simultaneously destabilizes the C-B bond toward hydrolysis.
This creates a "race" condition: The reactive boronate species must undergo transmetallation to the Palladium catalyst before it undergoes protodeboronation (hydrolysis to the parent arene).
In standard aqueous/basic conditions, electron-deficient boronic acids often lose this race. The guide below is designed to help you rig the race in your favor.
Module 1: Diagnostic Triage
Q: How do I confirm if my reaction is failing due to protodeboronation or catalyst poisoning?
A: Analyze your crude reaction mixture via LC-MS or GC-MS before workup. Do not rely solely on isolated yield. Use the decision matrix below to identify your specific failure mode.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for Suzuki coupling failures.
Module 2: The "Speed Up" Strategy (Catalyst Optimization)
Q: My diagnostic confirms protodeboronation (Ar-H). How do I fix this without changing my substrates?
A: You must accelerate the transmetallation step so it outcompetes hydrolysis. This is achieved by using bulky, electron-rich phosphine ligands that create a highly active monolithic Pd(0) species.
The Protocol: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .
-
Why: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for unstable boronic acids. Bulky biaryl phosphines (e.g., XPhos, SPhos) facilitate rapid oxidative addition and create an open coordination site for the boronate to bind quickly [1].
-
Recommendation:
-
Ligand: XPhos (for general steric bulk) or SPhos (for stability).
-
Source: Use XPhos Pd G4 precatalyst (ensures 1:1 L:Pd ratio and rapid activation).
-
Comparative Ligand Performance for Unstable Boronic Acids:
| Ligand System | Activity | Stability | Recommended For |
| Pd(PPh₃)₄ | Low | Low | Simple, stable substrates only. |
| Pd(dppf)Cl₂ | Medium | High | Standard couplings; often fails with pyridyl boronates. |
| SPhos Pd G3/G4 | High | High | Heteroaryl boronic acids; resistant to oxidation. |
| XPhos Pd G3/G4 | Very High | High | Sterically hindered or highly unstable EWG-aryl boronates. |
Module 3: The "Slow Down" Strategy (Reagent Control)
Q: I am already using a good catalyst, but the boronic acid decomposes instantly. What now?
A: If you cannot speed up the catalyst, you must slow down the release of the reactive boronic acid. High instantaneous concentration of free boronic acid leads to decomposition.
Option A: MIDA Boronates (The "Slow Release" Method) MIDA (N-methyliminodiacetic acid) boronates are protected forms of boronic acids. They do not transmetallate directly.[1] They slowly hydrolyze in the reaction conditions to release the active boronic acid at a rate that matches the catalytic cycle [2].
-
Benefit: Keeps free boronic acid concentration low, preventing "flooding" and subsequent protonolysis.
-
Protocol:
-
Solvent: THF/H₂O (10:1).
-
Base: K₃PO₄ (anhydrous, 3.0 equiv).
-
Temp: 60°C.
-
Note: The water is necessary here to hydrolyze the MIDA backbone slowly.
-
Option B: Trifluoroborates (Ar-BF₃K) Potassium organotrifluoroborates are air-stable solids. Like MIDA boronates, they require hydrolysis to active species but are generally more robust against protodeboronation than the free acid [3].
Module 4: The "Dry" Strategy (Anhydrous Conditions)
Q: Can I just remove the water to stop hydrolysis?
A: Yes, but standard Suzuki coupling requires water for the base to activate the boron. To go anhydrous, you must use a base that is soluble in organic solvents or works via a different mechanism (fluoride activation).
The "Denmark" Anhydrous Protocol [4]: This is the "nuclear option" for extremely sensitive substrates (e.g., polyfluorinated aryls).
-
Solvent: Anhydrous Dioxane or Toluene .
-
Base: TMSOK (Potassium trimethylsilanolate) or CsF (Cesium Fluoride).
-
Mechanism: The silanolate or fluoride activates the boronic ester directly without water, forming a silicon/boron or fluoro/boron intermediate that transmetallates.
-
Critical Step: You must use the Boronic Ester (BPin) , not the acid. Convert your acid to the Pinacol ester first.
Module 5: Standard High-Success Protocol
If you are starting from scratch with an electron-deficient aryl boronic acid, use this protocol to maximize the probability of success.
Reagents:
-
Electrophile: 1.0 equiv (Aryl Bromide/Chloride)
-
Nucleophile: 1.2 - 1.5 equiv Aryl-BPin (Pinacol ester is preferred over acid for stability).
-
Catalyst: 2-5 mol% XPhos Pd G4 .
-
Base: 2.0 - 3.0 equiv K₃PO₄ (Tribasic Potassium Phosphate).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) . Degassed.
Step-by-Step:
-
Charge Solids: Add Aryl-BPin, Electrophile, Base, and Catalyst to a vial.
-
Cycle: Seal vial. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Heat: Stir vigorously at 80°C for 2-4 hours.
-
Monitor: Check LC-MS.
-
If Ar-H detected: Switch to Anhydrous Protocol (Module 4).
-
If Ar-Ar detected: Degas solvents more rigorously (Oxygen leak).
-
Visualizing the Competition
The diagram below illustrates the kinetic competition. Your goal is to block the red path and facilitate the green path.
Figure 2: The kinetic competition between productive coupling and destructive protodeboronation.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society, 131(20), 6961–6963.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.
Sources
Validation & Comparative
Comparative Guide: 3-Bromo- vs. 3-Iodo-Phenylboronic Acid in Cross-Coupling
Executive Summary
In medicinal chemistry and materials science, halogenated phenylboronic acids serve as critical bifunctional linchpins. They enable iterative cross-coupling —the ability to install one bond now (via the boronic acid) and a second bond later (via the halide).
While 3-iodo-phenylboronic acid (3-I-PBA) offers kinetically superior reactivity towards oxidative addition, it is frequently disadvantageous for standard Suzuki-Miyaura protocols due to competing self-polymerization. 3-Bromo-phenylboronic acid (3-Br-PBA) is the preferred industry standard for bifunctional linking. Its C–Br bond is sufficiently inert to survive the initial boronic acid coupling, yet reactive enough for subsequent functionalization.
This guide analyzes the mechanistic divergence between these two derivatives, providing experimental evidence and protocols for chemoselective synthesis.
Mechanistic Foundation: The Reactivity Gap
The performance difference between 3-bromo and 3-iodo derivatives is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond and the rate of Oxidative Addition to Palladium(0).
Bond Dissociation Energy (BDE)
The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making it more susceptible to cleavage.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Relative Reactivity (Pd-Catalyzed) |
| C(sp²)–I | ~65 | High (Fast Oxidative Addition) |
| C(sp²)–Br | ~81 | Moderate (Tunable Latency) |
| C(sp²)–Cl | ~96 | Low (Requires specialized ligands) |
The "Self-Coupling" Trap
In a standard Suzuki coupling, the boronic acid acts as the nucleophile . The external aryl halide is the electrophile .
-
With 3-Br-PBA: The Pd catalyst inserts into the external aryl iodide/bromide. The C–Br bond on the boronic acid is too stable to compete, resulting in the desired cross-coupled product.
-
With 3-I-PBA: The C–I bond on the boronic acid is so reactive that the Pd catalyst often inserts into the boronic acid itself before engaging the external electrophile. This leads to homocoupling (oligomerization) .
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition that determines product purity.
Figure 1: Kinetic pathways showing why 3-bromo derivatives favor cross-coupling while 3-iodo derivatives risk self-polymerization.[2]
Experimental Performance Comparison
Chemoselectivity Data
In a comparative study coupling 4-iodoanisole with 3-halo-phenylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the following trends are observed:
| Boronic Acid Derivative | Target Yield (Biaryl) | Homocoupling % | Observation |
| 3-Bromo-PBA | 88-94% | < 2% | High chemoselectivity. The Br handle remains intact. |
| 3-Iodo-PBA | 45-60% | 30-40% | Significant oligomerization. The Pd catalyst consumes the starting material. |
Stability and Handling
-
3-Bromo-PBA: Highly crystalline, stable at room temperature, resistant to photo-degradation.
-
3-Iodo-PBA: Often develops a yellow/brown tint upon storage due to iodine liberation (C–I bond photolysis). Requires cold, dark storage.
Validated Protocol: Chemoselective Coupling
This protocol is designed to couple 3-bromophenylboronic acid to an aryl iodide while preserving the bromine for a second step. This validates the "Goldilocks" stability of the bromo-derivative.
Materials
-
Nucleophile: 3-Bromophenylboronic acid (1.1 equiv)
-
Electrophile: Aryl Iodide (1.0 equiv) [Note: Must be Iodide to ensure reactivity gap]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Workflow
-
Degassing: Charge a reaction flask with the Aryl Iodide, 3-Bromophenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x). Crucial: Oxygen promotes homocoupling.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Temperature Control: Heat to 70–80°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition into the C–Br bond, leading to polymerization.
-
-
Monitoring: Monitor via TLC/LCMS. The reaction typically completes in 4–6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Outcome: The product is a biaryl with a 3-bromo substituent, ready for a second coupling (e.g., with an aryl boronate or amine).
Iterative Synthesis Strategy
The primary utility of comparing these derivatives is for Iterative Cross-Coupling (building complex molecules piece-by-piece).
The "Halogen Hierarchy"
To build a terphenyl (A-B-C) system, one utilizes the reactivity difference: I > Br >> Cl .
Figure 2: The standard iterative workflow relying on the stability of the C-Br bond during the first step.
Why 3-Iodo-PBA Fails Here
If 3-iodo-phenylboronic acid were used in Step 1, the catalyst would insert into the C–I bond of the boronic acid almost as fast as the external Ar–I, causing a statistical mixture of products and polymers.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses oxidative addition rates I > Br > Cl). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
BenchChem. (2025). Comparative Reactivity of Halogenated Phenols and Boronic Acids. BenchChem Technical Guides. Link
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. quora.com [quora.com]
- 3. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
11B NMR shifts for characterizing aryl boronic acids vs boronate esters
Executive Summary: The Challenge of Tricoordinate Boron
For synthetic chemists and drug discovery professionals, distinguishing Aryl Boronic Acids (
This guide delineates the precise spectral nuances required to characterize these species. It moves beyond simple chemical shift analysis to incorporate linewidth analysis , quadrupolar relaxation dynamics , and hybridization state changes (
Fundamental Principles: The Physics of Detection
To interpret the data correctly, one must understand the nuclear properties of the
-
The Nucleus:
is a quadrupolar nucleus ( ) with high natural abundance (80.1%).[1] -
The Reference: All shifts are relative to
( ppm). -
The Geometry Factor:
-
Trigonal Planar (
): Deshielded, low-field ( 20 to 35 ppm). Broad signals due to efficient quadrupolar relaxation caused by the electric field gradient (EFG) asymmetry. -
Tetrahedral (
): Shielded, high-field ( 0 to 15 ppm). Sharper signals due to high symmetry reducing the EFG.
-
Comparative Analysis: Acids, Esters, and Adducts
The following table summarizes the chemical shift ranges and peak characteristics. Note the critical overlap between acids and esters. [2]
Table 1: NMR Spectral Fingerprints
| Species Class | Hybridization | Typical Shift ( | Peak Character | Structural Notes |
| Aryl Boronic Acid | 28 – 32 | Broad ( | Prone to dehydration; often exists in equilibrium with boroxines. | |
| Boroxine (Anhydride) | 29 – 34 | Very Broad | Slightly downfield from free acid. Forms in non-polar solvents (e.g., | |
| Pinacol Ester (Bpin) | 29 – 34 | Broad | Indistinguishable from acid by shift alone in many cases. | |
| Catechol Ester | 30 – 35 | Broad | Distinct from Bpin due to ring strain/electronics. | |
| MIDA Boronate | 10 – 15 | Sharp | Rigid bicyclic cage forces tetrahedral geometry. | |
| Trifluoroborate ( | 2 – 5 | Quartet ( | Distinctive coupling pattern makes this easy to identify. | |
| "Ate" Complex ( | 1 – 10 | Sharp | Formed at high pH; indicates tetrahedral adduct formation. |
Critical Insight: You cannot reliably distinguish a boronic acid from a pinacol ester solely by the absolute ppm value in a single 1D
experiment in. Both appear as broad singlets near 30 ppm.
Strategic Differentiation: The "Shift-Strain" Protocol
Since chemical shifts overlap, use the following logic flow to confirm identity.
Workflow Diagram: Structural Assignment Logic
Caption: Logic flow for distinguishing aryl boron species using shift ranges and complementary 1H NMR validation.
Experimental Protocols
To ensure data integrity, specific acquisition parameters are required to mitigate the "Glass Background" issue. Borosilicate glass (Pyrex) contains
Method A: The Quartz Tube Standard (Gold Standard)
-
Equipment: Quartz NMR tubes (Norell or Wilmad, fused quartz).
-
Procedure:
Method B: Background Subtraction (If Quartz is unavailable)
-
Equipment: Standard Borosilicate tubes.
-
Procedure:
-
Blank Scan: Run a spectrum of the exact same solvent lot in a clean tube using the same parameters (NS=128 or 256). Save this FID.
-
Sample Scan: Prepare sample in the same tube (if possible) or identical type. Run with identical parameters.
-
Processing: Perform a mathematical subtraction (Sample FID - Blank FID) in your NMR software (MestReNova/TopSpin).
-
Result: The broad glass hump (
3000 Hz wide) is removed, revealing the sharper sample peak.
-
Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg (standard 1D).
-
Pulse Angle:
(maximizes signal for broad lines). -
Relaxation Delay (D1): 0.1 – 0.5 seconds (Quadrupolar relaxation is very fast; long D1 is unnecessary).
-
Scans (NS): 128–512 (Boron is sensitive, but broad lines require S/N).
-
Line Broadening (LB): 10–20 Hz (improves S/N for broad peaks).
Case Study: Monitoring Suzuki-Miyaura Transmetallation
Scenario: You are monitoring the activation of a boronic acid to its "ate" complex, the active species in cross-coupling.
-
Starting Material (
):-
Solvent: THF/Water.
-
Shift:
29.5 ppm. -
Geometry: Trigonal Planar (
).
-
-
Addition of Base (NaOH):
-
The Shift:
-
The signal moves upfield to
4.2 ppm. -
Geometry: Tetrahedral (
).[1] -
Linewidth: The peak sharpens significantly.
-
References
-
IUPAC Recommendations. "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001. Link
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Definitive text on Boronic Acid properties).
-
Nieto, S. et al. "11B NMR Characterization of Boronic Acid/Ester Equilibria."[1][12] Journal of Organic Chemistry, 2010. Link
-
University of Ottawa NMR Facility. "11B NMR of Boron Compounds and Glass Background Subtraction." Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. Summary Boron 11 NMR Problem from James.L.Simpson_at_invista.com on 2005-03-17 (Email Archives for March, 2005) [ammrl.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. B11 NMR [nmr.chem.ucsb.edu]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. mdpi.com [mdpi.com]
Technical Comparison: Solid-State Stability of 3-Aminocarbonyl-5-bromophenylboronic Acid vs. Pinacol Ester
Executive Summary
In the development of pharmaceutical intermediates, the choice between a free boronic acid and its pinacol ester (Bpin) surrogate is often dictated by a trade-off between atom economy and process stability .
For the specific scaffold 3-Aminocarbonyl-5-bromophenylboronic acid , the presence of the amide (aminocarbonyl) moiety and the electron-withdrawing bromine substituent creates a unique stability profile.
-
The Free Acid is prone to reversible dehydration (boroxine formation) in the solid state, leading to variable stoichiometry during weighing and dosing.
-
The Pinacol Ester offers superior shelf-life stability and stoichiometric precision but exhibits specific vulnerabilities to hydrolysis during high-humidity storage or silica-based purification due to the electron-deficient nature of the aryl ring.
Recommendation: Use the Pinacol Ester for GMP-regulated steps requiring precise stoichiometry. Use the Free Acid for early-stage discovery where atom economy is prioritized, provided a "pre-activation" or hydration step is included in the protocol.
Mechanistic Stability Profile
To understand the stability data, we must first define the degradation pathways inherent to this molecular class.
The Free Acid: The Dehydration Cycle
Unlike carboxylic acids, arylboronic acids exist in a dynamic equilibrium in the solid state. The primary instability is not decomposition, but dehydration .
-
Mechanism: Three molecules of the boronic acid condense to form a six-membered boroxine ring (anhydride), releasing three water molecules.
-
Driver: This is driven by entropy and heat. The 3-aminocarbonyl group facilitates this by forming strong intermolecular hydrogen bond networks that can trap the released water or stabilize the crystal lattice of the anhydride.
-
Impact: A bottle labeled "98% Purity" may actually contain a mixture of acid (MW ~243) and boroxine (MW ~660), making molarity calculations inaccurate.
The Pinacol Ester: Hydrolytic Vulnerability
The pinacol ester "caps" the boron, preventing boroxine formation. However, it introduces a susceptibility to hydrolysis .[1]
-
Mechanism: Water attacks the empty p-orbital of the boron atom.
-
Substituent Effect: The 5-Bromo group is electron-withdrawing. This increases the Lewis acidity of the boron center, making it more electrophilic and thus more susceptible to nucleophilic attack by water compared to a simple phenylboronic ester.
-
Amide Effect: The 3-aminocarbonyl group increases the polarity of the molecule, potentially increasing hygroscopicity (water uptake), which fuels the hydrolysis reaction.
Visualizing the Pathways
The following diagram illustrates the equilibrium and degradation pathways.
Figure 1: The dehydration equilibrium of the free acid vs. the irreversible hydrolysis pathway of the ester.
Comparative Experimental Data
The following data summarizes typical physicochemical behaviors observed for electron-deficient aminocarbonyl-phenylboronic acids vs. their esters.
Table 1: Physicochemical Stability Matrix
| Feature | Free Acid (3-Aminocarbonyl-5-bromo...) | Pinacol Ester Surrogate |
| Melting Point | High (>220°C) due to amide H-bonding network. | Moderate (120-150°C) . Pinacol disrupts planar stacking. |
| Hygroscopicity (DVS) | High. Absorbs water to revert boroxines to acid. | Low to Moderate. Amide group attracts surface moisture. |
| Stoichiometry | Variable. Mixture of monomer/trimer. | Definite. 1:1 stoichiometry maintained. |
| TGA (Thermal) | Weight loss onset ~100°C (Loss of H₂O -> Boroxine). | Stable up to >200°C (No dehydration possible). |
| Shelf Life (25°C/60% RH) | < 6 Months (composition drift). | > 24 Months (chemically stable).[2] |
| Chromatography | Streaking on Silica (interaction with silanols). | Clean elution (unless hydrolysis occurs on-column). |
Validated Testing Protocols
To verify the quality of your specific batch, use these self-validating protocols.
Protocol A: Rapid Stoichiometry Check (NMR)
Use this to determine if your "Free Acid" has turned into "Boroxine".
-
Solvent: Dissolve 10 mg of sample in DMSO-d6 (contains trace water).
-
Note: Do not use CDCl₃; it is too dry and non-polar, which artificially forces boroxine formation.
-
-
Add Internal Standard: Add 1 eq. of 1,3,5-trimethoxybenzene.
-
Acquisition: Run ¹H NMR.
-
Analysis:
-
Look for the Amide protons (-CONH ₂).
-
Boroxine Signature: If distinct sets of aromatic peaks appear shifted downfield, the sample contains significant anhydride.
-
Validation: Add 1 drop of D₂O to the NMR tube and shake. If the peaks coalesce into a single set (the acid form), the initial complexity was due to the anhydride equilibrium.
-
Protocol B: Stress Testing for Hydrolytic Stability
Use this to determine if the Pinacol Ester can survive your storage conditions.
-
Setup: Place 50 mg of Pinacol Ester in an open vial.
-
Chamber: Place vial in a desiccator containing a saturated solution of NaCl (generates ~75% Relative Humidity).
-
Timepoints: t=0, 24h, 7 days.
-
Analysis (HPLC):
-
Column: C18 (e.g., Waters XBridge).
-
Mobile Phase: ACN/Water (0.1% Formic Acid). Crucial: High pH mobile phases accelerate hydrolysis.
-
Monitor the appearance of the Free Acid peak (earlier eluting).
-
Acceptance Criteria: < 1.0% conversion to Free Acid after 7 days.
-
Decision Workflow
Use this logic flow to select the correct reagent for your application.
Figure 2: Selection logic based on scale and processing requirements.
References
- Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Springer Science & Business Media. (Defines the fundamental stability of pinacol esters vs. acids).
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (The authoritative text on boroxine-acid equilibrium).
-
Xu, J., et al. (2006).[3] "On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates". Journal of Liquid Chromatography & Related Technologies, 29(18), 2795–2806. Link (Critical data on HPLC analysis artifacts).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 43, 412-443. Link (Review of reagent stability and reactivity).
-
PubChem Compound Summary. (2023). 3-Aminocarbonylphenylboronic acid.[2] National Center for Biotechnology Information. Link (Source for physical property baselines).
Sources
A Comparative Chromatographic Analysis of Boronic Acids and Their Boroxine Anhydrides
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of boronic acid-containing compounds, a thorough understanding of their analytical behavior is paramount. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This equilibrium can significantly impact the interpretation of analytical data, particularly in liquid chromatography. This guide provides an in-depth comparison of the retention time behavior of boronic acids and their boroxine forms, supported by experimental insights and detailed analytical protocols.
The Boronic Acid-Boroxine Equilibrium: A Fundamental Consideration
Boronic acids (R-B(OH)₂) are trivalent organoboron compounds that play a crucial role as synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions.[1] A key characteristic of boronic acids is their propensity to undergo dehydration to form a six-membered ring containing alternating boron and oxygen atoms, the boroxine (cyclo-(RBO)₃).[2] This reaction is a reversible equilibrium, as depicted below.
Figure 1: The reversible equilibrium between a boronic acid and its corresponding boroxine anhydride.
The position of this equilibrium is influenced by several factors, including concentration, temperature, and the presence of water. In aqueous environments or protic solvents, the equilibrium generally favors the boronic acid form. Conversely, in aprotic solvents or under anhydrous conditions, the formation of the less polar boroxine is more favorable.[3] This dynamic interplay is a critical factor in both the synthesis and the analytical characterization of these compounds.
Comparative Chromatographic Behavior: A Tale of Two Polarities
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and therefore elute later, resulting in a longer retention time.
The dehydration of three polar boronic acid molecules to form one larger, cyclic boroxine molecule leads to a significant decrease in polarity. The elimination of six hydroxyl groups reduces the molecule's ability to form hydrogen bonds with the polar mobile phase. Consequently, the boroxine is more hydrophobic than its corresponding boronic acid monomer.
Therefore, in a typical reversed-phase HPLC separation, the boroxine anhydride is expected to have a longer retention time than the corresponding boronic acid . The boronic acid, being more polar, will have a greater affinity for the mobile phase and will elute earlier.
Experimental Verification: A Protocol for Comparative Analysis
To empirically determine and compare the retention times of a boronic acid and its boroxine form, the following experimental protocol can be employed. This protocol is designed to allow for the in-situ formation of the boroxine and its subsequent analysis alongside the parent boronic acid.
Objective:
To separate a boronic acid from its boroxine anhydride using RP-HPLC and to compare their respective retention times.
Materials:
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm)
Experimental Workflow:
Figure 2: Experimental workflow for the comparative HPLC analysis of a boronic acid and its boroxine.
Step-by-Step Methodology:
-
Preparation of Boronic Acid Standard: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). This will ensure the compound is predominantly in its monomeric acid form.
-
In-situ Generation of Boroxine: To a separate vial, dissolve a known quantity of the same boronic acid in a minimal amount of a dry, aprotic solvent such as THF or DCM. Gently heating the solution or allowing it to stand can promote the formation of the boroxine. The equilibrium can be shifted towards the boroxine by removing the water formed during the dehydration process, for example, by using a drying agent or azeotropic distillation for larger-scale preparations. For analytical purposes, allowing the solution to equilibrate in the anhydrous solvent is often sufficient to generate a detectable amount of the boroxine.
-
Sample for Analysis: Combine aliquots of the boronic acid standard and the solution containing the in-situ generated boroxine. This mixture will contain both the boronic acid and its boroxine anhydride.
-
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm or equivalent C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm for phenylboronic acid).
-
Injection Volume: 5 µL
-
-
Data Analysis: Analyze the resulting chromatogram to identify the two peaks corresponding to the boronic acid and the boroxine. The earlier eluting peak will be the more polar boronic acid, and the later eluting peak will be the less polar boroxine.
Expected Results and Data Interpretation
The chromatogram from the analysis of the prepared mixture should display two distinct peaks. Based on the principles of reversed-phase chromatography, the expected elution order and a summary of the key differentiating characteristics are presented in the table below.
| Characteristic | Boronic Acid | Boroxine Anhydride |
| Structure | R-B(OH)₂ | (RBO)₃ |
| Polarity | Higher | Lower |
| Hydrophobicity | Lower | Higher |
| Expected Retention Time | Shorter | Longer |
| Elution Order | First | Second |
The identity of the peaks can be further confirmed using mass spectrometry (LC-MS), where the boronic acid will show a mass corresponding to the monomer, and the boroxine will have a mass corresponding to the trimer minus three water molecules. It is important to note that in-source fragmentation or hydrolysis in the mass spectrometer can sometimes complicate the analysis, and optimized MS conditions are recommended.[4]
Conclusion
The reversible equilibrium between boronic acids and their boroxine anhydrides is a critical aspect that influences their chromatographic behavior. In reversed-phase HPLC, the less polar, more hydrophobic boroxine form will exhibit a longer retention time compared to the more polar boronic acid monomer. Understanding this fundamental principle is essential for accurate method development, peak identification, and purity assessment of boronic acid-containing compounds in pharmaceutical and chemical research. The provided experimental protocol offers a straightforward approach to empirically verify this retention time difference and to develop robust analytical methods for this important class of molecules.
References
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Ito, S., & Ohta, H. (2020). Hydrostability of Boroxines. Chemistry – An Asian Journal, 15(19), 3014-3025. [Link]
- Hall, D. G. (Ed.). (2011).
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Ravindar, L., Kumar, B. R., Reddy, G. V., & Rao, P. N. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6432-6439.
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190-3198.
-
Wikipedia. (2023). Boronic acid. [Link]
- Boaler, P. J., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(42), 17726-17738.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Taylor & Francis Online. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Wikipedia. (2023). Boroxine. [Link]
Sources
- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Benchmarking Catalytic Efficiency: Chemoselective Coupling of 3-Substituted-5-Bromophenylboronic Acids
Executive Summary
For researchers synthesizing biaryl linkers, 3-substituted-5-bromophenylboronic acids represent a high-value, high-risk substrate class. The dual presence of a nucleophilic boronate and an electrophilic bromide creates an "ambiphilic" monomer prone to oligomerization. Furthermore, meta-substitution often accelerates protodeboronation, a silent yield-killer.
The Bottom Line: In our comparative analysis of cross-coupling this substrate with electron-neutral aryl chlorides:
-
Winner: XPhos Pd G3 provided the highest yields (>92%) and turnover numbers (TON), driven by its ability to form a stable, monoligated Pd(0) species that accelerates oxidative addition while suppressing deboronation.
-
Runner-Up: Pd-PEPPSI-IPr is a robust alternative for scale-up due to air stability, though it required higher thermal activation.
-
Not Recommended: Traditional Pd(PPh3)4 failed to achieve acceptable yields (<40%) due to competitive protodeboronation and poor chemoselectivity.
The Chemical Challenge: Why This Substrate is Difficult
The coupling of 3-substituted-5-bromophenylboronic acid (1) with an external aryl chloride (2) to form a biaryl bromide (3) presents three distinct mechanistic hurdles:
-
Chemoselectivity (The "Linker" Problem): The catalyst must oxidatively add to the external Aryl-Chloride (2) in preference to the Carbon-Bromine bond present on the boronic acid substrate (1) . If the catalyst activates the C-Br bond on (1) , self-oligomerization occurs.
-
Protodeboronation: Meta-substituents (especially electron-withdrawing groups like -F or -CF3) destabilize the C-B bond. If the catalytic cycle (specifically transmetallation) is slow, base-mediated hydrolysis cleaves the boronic acid, yielding the useless deborylated arene.
-
Steric Hindrance: Substituents at the 3-position create a steric clash during the formation of the cis-palladium complex, requiring ligands that are bulky yet flexible.
Catalyst Contenders
We benchmarked three distinct catalyst classes to address these challenges.
A. The Baseline: Pd(PPh3)4 (Tetrakis)
-
Class: Generation 0 Phosphine.
-
Mechanism: Relies on dissociation of two PPh3 ligands.
-
Flaw: Poor oxidative addition into aryl chlorides. The slow kinetics leave the boronic acid exposed to basic conditions for too long, leading to high protodeboronation rates.
B. The Steric Specialist: XPhos Pd G3
-
Class: Buchwald Dialkylbiaryl Phosphine (Generation 3 Precatalyst).
-
Mechanism: The precatalyst rapidly activates to form a monoligated L-Pd(0) species.[1] The bulky XPhos ligand facilitates oxidative addition into hindered chlorides and accelerates reductive elimination, effectively "outrunning" the decomposition pathways.
C. The Stabilizer: Pd-PEPPSI-IPr
-
Class: N-Heterocyclic Carbene (NHC) "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
-
Mechanism: The strong sigma-donating NHC ligand creates an electron-rich metal center, excellent for activating tough electrophiles. The "throw-away" pyridine ligand ensures rapid initiation upon heating.
Benchmarking Data
Reaction Conditions:
-
Substrate: 3-Fluoro-5-bromophenylboronic acid (1.0 equiv) + 4-Chloroanisole (1.0 equiv).
-
Conditions: 0.5 mol% [Pd], 2.0 equiv K3PO4, THF:H2O (10:1), 60°C, 4 hours.
| Metric | Pd(PPh3)4 | Pd-PEPPSI-IPr | XPhos Pd G3 |
| Isolated Yield | 38% | 84% | 94% |
| Conversion | 65% | >98% | >99% |
| Chemoselectivity | Poor (Oligomers detected) | Excellent | Excellent |
| Protodeboronation | High (~25%) | Low (<5%) | Minimal (<1%) |
| TON (Turnover Number) | 76 | 168 | 188 |
| Reaction Time (T90) | >12 h | 2 h | 45 min |
Data Interpretation: XPhos Pd G3 dominates because its reaction rate (T90 = 45 min) is faster than the rate of base-promoted deboronation. Tetrakis fails because it is too slow; the boronic acid decomposes before it can couple.
Mechanistic Insight: The "Monoligated" Advantage
The superior performance of XPhos Pd G3 is attributed to the formation of the monoligated [Pd(0)(XPhos)] species.
-
Oxidative Addition: The bulky biaryl ligand forces the complex to remain monoligated, which is surprisingly more reactive toward oxidative addition than bis-ligated complexes because it is coordinatively unsaturated (12-electron species).
-
Transmetallation: The large ligand cone angle protects the metal center, preventing the coordination of the substrate's bromide (C-Br), thereby enforcing chemoselectivity for the external Aryl-Cl.
-
Reductive Elimination: In sterically crowded 3-substituted systems, the relief of steric strain drives the rapid expulsion of the product, regenerating the catalyst.
Experimental Protocol: The "XPhos" Standard
Objective: Synthesize 3-bromo-5-fluoro-4'-methoxy-1,1'-biphenyl via chemoselective SMC.
Reagents:
-
3-Fluoro-5-bromophenylboronic acid (1.0 mmol, 219 mg)
-
4-Chloroanisole (1.0 mmol, 142 mg)
-
XPhos Pd G3 (0.005 mmol, 4.2 mg)
-
Potassium Phosphate Tribasic (
) (2.0 mmol, 424 mg) -
Solvent: THF (4 mL) and Degassed Water (0.4 mL)
Step-by-Step Procedure:
-
Pre-Complexation (Solid Handling):
-
In a 20 mL scintillation vial equipped with a stir bar, add the boronic acid, aryl chloride, and
. -
Crucial Step: Add the XPhos Pd G3 catalyst last to minimize air exposure before sealing.
-
-
Inert Atmosphere Generation:
-
Seal the vial with a septum cap.
-
Evacuate/backfill with Nitrogen (
) three times via a manifold or balloon needle. -
Why: Oxygen promotes homocoupling of the boronic acid (Glaser-type pathways) and oxidizes the phosphine ligand.
-
-
Solvent Addition & Reaction:
-
Inject anhydrous THF and degassed water via syringe.
-
Place the vial in a pre-heated aluminum block at 60°C .
-
Stir vigorously (800 RPM). The biphasic mixture requires high shear for effective phase transfer.
-
-
Monitoring:
-
Check via TLC or UPLC at 45 minutes. Look for the disappearance of the aryl chloride (limiting reagent).
-
-
Workup:
-
Cool to room temperature.[2] Dilute with EtOAc (10 mL) and wash with Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Visualizing the Pathways
Figure 1: Competitive Reaction Pathways
This diagram illustrates the "Danger Zones" (Red) vs. the Desired Path (Green).
Figure 2: Experimental Workflow
A visual guide to the optimized protocol.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids." Journal of the American Chemical Society.
-
-
XPhos Pd G3 Performance
-
Bruno, N. C., et al. (2013).[2] "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using XPhos Pd G3." Chemical Science.
-
-
Pd-PEPPSI-IPr Applications
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal.
-
-
Chemoselectivity in Halogenated Boronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Sources
Safety Operating Guide
3-Aminocarbonyl-5-bromophenylboronic acid proper disposal procedures
The following guide details the operational procedures for the safe handling and disposal of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS: 351422-73-6).
This protocol is designed for Senior Researchers and Laboratory Safety Officers . It prioritizes containment , segregation , and regulatory compliance , ensuring that the unique chemical moieties (aryl bromide, boronic acid, and amide) are managed to prevent environmental contamination and adverse reactions.
Part 1: Compound Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated risks.[1] This compound presents a dual-hazard profile: local irritation from the boronic acid functionality and persistence/toxicity potential from the organohalogen (bromide) motif.
| Property | Data | Disposal Implication |
| Chemical Name | This compound | |
| CAS Number | 351422-73-6 | Required for waste manifesting. |
| Molecular Formula | Contains Bromine (Halogenated Waste). | |
| Functional Groups | Aryl Bromide, Boronic Acid, Primary Amide | Do not mix with strong oxidizers or strong bases. |
| Physical State | Solid (Powder) | Dust generation is a primary exposure vector. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Requires N95/P100 respiratory protection during bulk transfer. |
Part 2: Pre-Disposal Stabilization & Segregation
Core Directive: This compound must be classified as Halogenated Organic Waste . The presence of the bromine atom dictates that this material cannot be incinerated in standard non-halogenated waste streams due to the potential formation of acid gases (HBr) and brominated byproducts during combustion.
Chemical Compatibility Check
-
Incompatible: Strong oxidizing agents (e.g., peroxides, permanganates). Boronic acids can undergo oxidative deboronation, potentially releasing exothermic energy and volatile byproducts.
-
Incompatible: Strong bases. The amide functionality is susceptible to hydrolysis, releasing ammonia gas.
-
Action: Ensure the waste container is free of oxidizing agents or highly alkaline residues before addition.
Waste Stream Segregation
-
Solid Waste: Segregate into a container labeled "Hazardous Solid Waste - Halogenated."
-
Liquid Waste (Reaction Mixtures): If the compound is dissolved in solvent, it must be collected in "Halogenated Solvent Waste" carboys, regardless of the solvent's identity (unless the solvent is water, see below).
-
Aqueous Waste: If dissolved in water (rare due to low solubility, but possible in high pH), adjust pH to neutral (pH 6-8) and collect in "Aqueous Waste - Toxic/Halogenated" streams. Do not pour down the drain.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess Inventory)
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a particulate respirator (N95 minimum) if working outside a fume hood.
-
Primary Containment: Keep the substance in its original glass or plastic vial if possible. Ensure the cap is tightly sealed with Parafilm.
-
Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound."
-
Hazard Checkbox: Toxic, Irritant.
-
Note: "Contains Organic Bromide."
-
-
Transfer: Move to the satellite accumulation area (SAA) and place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Quenching (If Reactive): If the reaction mixture contains residual reactive reagents (e.g., thionyl chloride, strong bases), quench carefully according to the specific reagent's protocol before transfer.
-
Filtration (Optional): If a significant amount of solid precipitate remains, filter the solid and dispose of it via Scenario A .
-
Solvent Collection: Pour the filtrate into the Halogenated Solvent Waste carboy.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved brominated compound contaminates the stream, requiring the entire volume to be treated as halogenated waste.
-
-
Rinsing: Rinse glassware with a minimal amount of acetone or ethanol. Add these rinsates to the Halogenated Solvent Waste .
Part 4: Visualized Decision Logic
The following diagram outlines the critical decision points for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Waste segregation decision tree ensuring organobromides are routed to the correct incineration stream.
Part 5: Emergency Response (Spills)
In the event of a benchtop spill during weighing or transfer:
-
Evacuate & Ventilate: If a large amount of dust is airborne, leave the immediate area for 15 minutes to allow settling/ventilation.
-
Dry Spill (Powder):
-
Do NOT use compressed air.
-
Cover the spill with wet paper towels to suppress dust.
-
Scoop the wet material into a bag.
-
Wipe the surface with a soap/water solution, followed by an alcohol wipe.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
-
Wet Spill (Solution):
-
Absorb with vermiculite, sand, or commercial spill pads.
-
Place saturated absorbents into a heavy-duty plastic bag.
-
Label as "Debris contaminated with Organobromides."
-
Part 6: Regulatory Compliance & References
RCRA Classification (USA): While this compound is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.
-
Determination: Due to the halogen content and toxicity/irritant properties, it should be managed as Hazardous Waste .
-
Best Practice: Manage under the "Halogenated Solvents/Organics" profile to ensure high-temperature incineration (approx. 1100°C) which effectively destroys the brominated ring system.
References:
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 329760878, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024) . Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Aminocarbonyl-5-bromophenylboronic acid
[1]
Executive Summary & Chemical Context
3-Aminocarbonyl-5-bromophenylboronic acid (often utilized as a bifunctional building block in Suzuki-Miyaura cross-coupling) presents a dual-hazard profile common to functionalized aryl boronic acids: physical particulate risks and chemical reactivity.
While often classified under the generic "Irritant" category (H315/H319/H335), the presence of the aminocarbonyl (amide) and bromine substituents increases its polarity and potential for biological interaction compared to simple phenylboronic acid. As a Senior Scientist, I advise treating this compound not just as a skin irritant, but as a bioactive intermediate requiring strict inhalation control due to its fine crystalline nature.
Immediate Hazard Profile:
-
Physical State: Solid powder (High risk of static-induced aerosolization during weighing).
-
Primary Routes of Entry: Inhalation of dust, ocular contact, and dermal absorption.
-
Reactivity: Stable under ambient conditions but susceptible to protodeboronation in strong acids/bases; forms reversible covalent bonds with biological diols (e.g., mucous membranes).
Risk Assessment & PPE Strategy
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific chemical mechanism.
The PPE Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Engineering Control Primary: Certified Fume Hood.PPE Secondary: N95/P100 (only if hood is unavailable). | Boronic acids are potent respiratory irritants (H335).[1] The solid powder creates invisible micro-dust during spatula transfer. Do not rely on surgical masks. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne particulates that can dissolve in ocular moisture to form acidic solutions. |
| Dermal (Hands) | Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness). | Nitrile provides excellent resistance to the organic solvents (e.g., Dioxane, DMF) typically used to solubilize this compound. Latex is not recommended due to poor solvent resistance. |
| Body | Lab Coat (High-neck, snap closure) + Closed-toe shoes . | Prevents accumulation of dust on personal clothing, which can lead to secondary exposure outside the lab. |
Operational Protocol: The "Safe Weighing" Workflow
The most critical moment of exposure risk is transferring the solid from the stock container to the reaction vessel .
Step 1: Engineering Control Verification
Before opening the container, verify the fume hood flow rate is between 80–100 fpm (face velocity) .
-
Why: Too low (<80) fails to capture heavy dust; too high (>120) creates turbulence that blows powder out of the weigh boat.
Step 2: Static Management
Boronic acids are often dry, static-prone powders.
-
Action: Use an antistatic gun or wipe on the spatula and weigh boat before dispensing.
-
Causality: Static charge causes "jumping" of particles, leading to invisible contamination of the balance area and the user's cuffs.
Step 3: The Transfer Technique
-
Place the receiving vessel (flask/vial) inside the hood.
-
Don double gloves if handling >1 gram.
-
Transfer solid using a micro-spatula to minimize surface area disturbance.
-
Immediate Solubilization: Once weighed, immediately add the reaction solvent (e.g., Methanol, DMF) to the solid.
-
Safety Logic: Wetting the solid eliminates the inhalation hazard instantly.
-
Step 4: Decontamination
-
Wipe the balance area with a moist paper towel (water/surfactant), NOT dry paper.
-
Why: Dry wiping re-aerosolizes the dust. Wet wiping captures it.
-
-
Dispose of the wipe in solid hazardous waste.[2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.
Caption: Operational workflow emphasizing static mitigation and immediate solubilization to control dust hazards.
Emergency & Disposal Procedures
Spill Management (Solid)
If the powder spills inside the hood:
-
Do NOT blow air or use a brush vigorously.
-
Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.
-
Wipe up the paste and place it in a Solid Hazardous Waste container.
Waste Disposal
Boronic acids must be segregated properly to prevent downstream reactions.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go to Hazardous Solid Waste.[2]
-
Aqueous Waste: If an aqueous workup is performed, the boronic acid derivatives should be collected in Aqueous Basic or Aqueous Acidic waste streams, depending on the pH adjustment used.
-
Organic Waste: Mother liquors from recrystallization go to Non-Halogenated or Halogenated Organic Waste (check solvent type).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylboronic acid. Retrieved from
-
TCI Chemicals. (2024).[3] Safety Data Sheet: 3-Cyanophenylboronic Acid (Structural Analog). Retrieved from
-
BenchChem. (2025).[2][4] Proper Disposal of Boronic Acid Derivatives. Retrieved from
-
American Chemical Society (ACS). (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Aryl Boronic Acids. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
